2,5-Dimethoxycinnamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQWWJZORKTMIZ-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10538-51-9, 38489-74-6 | |
| Record name | 2',5'-Dimethoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',5'-dimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,5-Dimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,5-Dimethoxycinnamic acid (CAS No: 10538-51-9). The information herein is curated for professionals in research and development, offering quantitative data, detailed experimental methodologies, and logical workflows to support laboratory applications and further studies.
Core Physical and Chemical Properties
This compound is a derivative of cinnamic acid, characterized by two methoxy groups on the phenyl ring. These substitutions significantly influence its physical properties, such as solubility and melting point. The predominantly trans configuration is the most common and stable form.
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |
| Molecular Weight | 208.21 g/mol | [1][2] |
| Melting Point | 147 - 150 °C | [2] |
| Boiling Point | 267.4 °C (Rough Estimate) | [2] |
| Density | 1.0627 g/cm³ (Rough Estimate) | [2] |
| Appearance | Light orange to yellow/green powder or crystal | [2][3] |
| pKa | 4.40 ± 0.10 (Predicted) | [2] |
| Water Solubility | log₁₀WS = -2.05 (Calculated) | [1] |
| Octanol/Water Partition Coeff. | logP = 1.802 (Calculated) | [1] |
Experimental Protocols
Accurate determination of physical properties is fundamental to compound characterization and quality control. The following sections detail standard laboratory protocols for measuring melting point and solubility.
The melting point provides a crucial indication of a compound's purity.[4] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range.[4]
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of this compound on a clean, dry surface. Thoroughly crush the sample into a fine powder using a mortar and pestle.[5]
-
Capillary Loading: Push the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until a column of 1-2 mm of tightly packed sample is achieved.[5][6]
-
Apparatus Setup:
-
Mel-Temp: Insert the capillary tube into the sample holder. Place a calibrated thermometer in the designated well.
-
Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. Suspend the assembly in the Thiele tube filled with a high-boiling point oil (e.g., silicone oil).[4]
-
-
Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can determine an approximate melting point. For a precise measurement, heat slowly, ensuring the temperature increases at a rate of no more than 1-2°C per minute as it approaches the expected melting point.[4]
-
Observation and Recording: Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the entire sample has completely liquefied. The melting point is reported as the range T₁ - T₂.[7]
-
Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container. Do not reuse a sample that has already been melted.[6]
Solubility testing provides insights into the polarity of a molecule and the presence of acidic or basic functional groups.[8] The "like dissolves like" principle is a useful guideline, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[9]
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
Test tubes and rack
-
Spatula
-
Graduated cylinders or pipettes
-
Solvents: Water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), Hexane, Diethyl Ether.
Procedure:
-
Initial Setup: Place approximately 25 mg of this compound into a clean, dry test tube.[8]
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.[9]
-
Agitation: Vigorously shake or stir the mixture for 60 seconds.[9]
-
Observation: Observe the sample.
-
Soluble: The compound dissolves completely.
-
Insoluble: The compound does not appear to dissolve at all.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
-
Systematic Testing: Follow a systematic approach based on the results:
-
Begin with a neutral, polar solvent like water. Given its carboxylic acid group, this compound is expected to be sparingly soluble in water.
-
If insoluble in water, test its solubility in aqueous bases (5% NaOH, 5% NaHCO₃) and acids (5% HCl). Solubility in NaOH or NaHCO₃ indicates an acidic functional group (like the carboxylic acid present), which is deprotonated to form a more soluble salt.[10]
-
Test solubility in non-polar organic solvents like hexane and a moderately polar solvent like diethyl ether to assess its lipophilicity.[8]
-
-
Recording: Record the results for each solvent as "soluble," "insoluble," or "partially soluble."
Visualized Workflows and Pathways
The following diagrams, rendered using Graphviz, illustrate key logical and chemical processes relevant to the study of this compound.
Cinnamic acids are commonly synthesized via condensation reactions. The Knoevenagel condensation provides an effective route for derivatives with electron-donating groups on the aromatic ring, such as the methoxy groups in the target compound.[11]
Caption: Knoevenagel condensation for the synthesis of this compound.
The metabolism of methoxylated cinnamic acids in vivo often involves demethylation and/or reduction of the propenoic acid side chain.[12] Based on studies of related compounds, a plausible metabolic pathway for this compound is proposed below.
Caption: A proposed metabolic pathway for this compound in vivo.
A logical workflow is essential for the systematic identification and characterization of a chemical compound. This involves integrating data from multiple analytical techniques to confirm the structure and purity.
Caption: Logical workflow for the physical and structural characterization of a compound.
References
- 1. This compound (CAS 10538-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 10538-51-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pennwest.edu [pennwest.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. scribd.com [scribd.com]
- 11. jocpr.com [jocpr.com]
- 12. portlandpress.com [portlandpress.com]
2,5-Dimethoxycinnamic acid CAS number and molecular weight
This technical guide provides a comprehensive overview of 2,5-Dimethoxycinnamic acid, a methoxy derivative of cinnamic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, detailing its chemical identity, physicochemical properties, and relevant biological activities, along with experimental protocols.
Core Chemical Data
CAS Number: 10538-51-9[1]
Molecular Weight: 208.21 g/mol [1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Melting Point | 148-150 °C | |
| Form | Solid | |
| EC Number | 234-114-9 | [1] |
| Linear Formula | (CH₃O)₂C₆H₃CH=CHCO₂H | [1] |
Biological Activity and Potential Applications
Methoxylated derivatives of cinnamic acid are recognized for their significant pro-health potential, exhibiting a range of biological activities including antimicrobial, antidiabetic, anticancer, and hepato-, cardio-, and neuroprotective effects.[3][4] While specific research on the 2,5-dimethoxy isomer is less prevalent than for other isomers like ferulic acid or 3,4-dimethoxycinnamic acid, the broader class of cinnamic acid derivatives has been extensively studied for various therapeutic applications.[3][5][6]
Derivatives of cinnamic acids are known to induce apoptosis and cell cycle arrest in cancer cells.[5][7][8] For instance, certain chalcone derivatives, which can be synthesized from methoxy-substituted acetophenones (related precursors to cinnamic acids), have been shown to disrupt microtubule polymerization, a critical process in cell division.[9]
The following diagram illustrates a generalized signaling pathway for apoptosis induction, a mechanism of action for many anticancer compounds, including some cinnamic acid derivatives.
Experimental Protocols
While specific experimental protocols for this compound are not extensively detailed in the provided search results, methodologies for the synthesis and biological evaluation of related dimethoxycinnamic acid isomers and derivatives can be adapted.
Synthesis of Dimethoxycinnamic Acids
A general method for the synthesis of dimethoxycinnamic acids involves the Knoevenagel condensation of a dimethoxybenzaldehyde with malonic acid.[10]
Protocol for the Synthesis of 2,3-Dimethoxycinnamic Acid
This protocol can be adapted for the 2,5-isomer by starting with 2,5-dimethoxybenzaldehyde.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 2,3-dimethoxybenzaldehyde (1 mole), malonic acid (2 moles), and pyridine (400 ml).[10]
-
Initiation: Add piperidine (15 ml) to the mixture.[10]
-
Reaction Conditions: Heat the mixture to 80°C. The evolution of carbon dioxide typically begins around 55-60°C.[10]
-
Work-up: After the reaction is complete, cool the mixture and pour it into cold water. Acidify with concentrated hydrochloric acid with stirring.[10]
-
Purification: The crude product can be purified by dissolving it in a sodium hydroxide solution, filtering, and then re-precipitating with hydrochloric acid. The resulting crystalline material is washed with cold water and dried.[10]
The following diagram outlines the general workflow for this synthesis.
References
- 1. This compound (CAS 10538-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Buy 2,3-Dimethoxycinnamic acid | 7461-60-1 [smolecule.com]
- 3. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Profile of 2,5-Dimethoxycinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-dimethoxycinnamic acid (C₁₁H₁₂O₄, Molecular Weight: 208.21 g/mol ).[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, drug discovery, and materials science, offering detailed spectroscopic information and the methodologies for its acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This data is crucial for the structural elucidation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
Note: Experimental ¹H and ¹³C NMR data for this compound were not available in the searched databases. Data for a tert-butyldimethylsilyl (TBDMS) derivative has been reported, but is not included here to avoid confusion.[2]
Infrared (IR) Spectroscopy
The following characteristic absorption bands are expected for this compound, based on the functional groups present and data from similar cinnamic acid derivatives.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-2500 | Broad | O-H stretch | Carboxylic Acid |
| ~3000 | Medium | C-H stretch | Aromatic |
| 1700-1650 | Strong | C=O stretch | Carboxylic Acid |
| 1630-1600 | Medium | C=C stretch | Alkene/Aromatic |
| 1300-1000 | Strong | C-O stretch | Methoxy |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound. The predicted fragmentation pattern provides insights into its structure.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 209.08084 | - | [M+H]⁺ |
| 231.06278 | - | [M+Na]⁺ |
| 208 | - | [M]⁺ |
Note: The mass-to-charge ratios for the protonated and sodiated molecules are predicted values. The molecular ion peak [M]⁺ is expected at an m/z of approximately 208, consistent with the fragmentation patterns of other dimethoxycinnamic acid isomers.[3]
Experimental Protocols
The following sections detail the general methodologies employed for the spectroscopic analysis of cinnamic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the this compound sample is prepared by dissolving it in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference point (0 ppm) for the chemical shifts. The solution is then transferred to an NMR tube.
The NMR spectrum is acquired using a high-field NMR spectrometer. For ¹H NMR, the spectrum is typically recorded by applying a radiofrequency pulse and acquiring the resulting free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum by removing the splitting of carbon signals by attached protons.
Infrared (IR) Spectroscopy
For solid samples like this compound, several preparation techniques can be employed:
-
Thin Solid Film: A small amount of the solid is dissolved in a volatile solvent. A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
-
Potassium Bromide (KBr) Pellet: A small amount of the sample is finely ground with dry KBr powder. The mixture is then pressed under high pressure to form a thin, transparent pellet.
-
Nujol Mull: The solid sample is ground with a few drops of Nujol (a mineral oil) to create a fine paste. This mull is then placed between two salt plates.
The prepared sample is placed in the sample holder of an FTIR spectrometer. A background spectrum is first recorded to account for atmospheric and instrumental interferences. The sample spectrum is then recorded, and the background is automatically subtracted to yield the final IR spectrum.
Mass Spectrometry (MS)
Several ionization techniques can be used for the mass spectrometric analysis of this compound:
-
Electron Ionization (EI): The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio.
-
Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and pumped through a fine, heated capillary. A high voltage is applied to the capillary, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, the sample molecules become ionized. This is a softer ionization technique that often results in less fragmentation and a prominent molecular ion peak.
The ions generated by either method are then guided into a mass analyzer, which separates them according to their mass-to-charge ratio. A detector then records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
The Solubility Profile of 2,5-Dimethoxycinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 2,5-dimethoxycinnamic acid, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct quantitative solubility data for this compound in various organic solvents, this guide presents a combination of calculated water solubility, qualitative solubility information, and comparative data from a structurally similar compound, 3,4-dimethoxycinnamic acid. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate specific data for their unique applications.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | Cheméo[1] |
| Molecular Weight | 208.21 g/mol | Cheméo[1] |
| Melting Point | 148-150 °C | Sigma-Aldrich |
| Calculated Water Solubility (log₁₀WS) | -2.05 mol/L | Cheméo[1] |
| Calculated Octanol/Water Partition Coefficient (logP) | 1.802 | Cheméo[1] |
Solubility Data
Qualitative Solubility Profile of this compound
Cinnamic acid and its derivatives are generally characterized by low solubility in water and higher solubility in organic solvents.[2] The presence of two methoxy groups on the phenyl ring of this compound is expected to increase its lipophilicity compared to unsubstituted cinnamic acid, suggesting even lower water solubility and enhanced solubility in nonpolar organic solvents.
General Solubility Expectations:
-
Poorly soluble in: Water
-
Expected to be soluble in: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Chloroform, Acetone
Comparative Solubility Data: 3,4-Dimethoxycinnamic Acid
To provide a quantitative reference for researchers, the following table summarizes the experimentally determined mole fraction solubility (x₁) of the structurally similar compound, 3,4-dimethoxycinnamic acid, in various pure solvents at different temperatures. This data can serve as a useful estimation for the solubility behavior of this compound.
Mole Fraction Solubility (x₁) of 3,4-Dimethoxycinnamic Acid at Various Temperatures [3]
| Solvent | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |
| Methanol | 0.0458 | 0.0542 | 0.0639 | 0.0751 | 0.0879 | 0.1025 | 0.1191 | 0.1378 | 0.1589 |
| Ethanol | 0.0293 | 0.0345 | 0.0406 | 0.0477 | 0.0559 | 0.0654 | 0.0763 | 0.0888 | 0.1031 |
| n-Propanol | 0.0201 | 0.0238 | 0.0281 | 0.0331 | 0.0389 | 0.0455 | 0.0532 | 0.0621 | 0.0723 |
| Isopropanol | 0.0163 | 0.0193 | 0.0228 | 0.0269 | 0.0316 | 0.0371 | 0.0435 | 0.0509 | 0.0594 |
| n-Butanol | 0.0145 | 0.0172 | 0.0204 | 0.0241 | 0.0284 | 0.0334 | 0.0392 | 0.0459 | 0.0537 |
| Isobutanol | 0.0121 | 0.0144 | 0.0171 | 0.0202 | 0.0238 | 0.028 | 0.0329 | 0.0386 | 0.0452 |
| Acetone | 0.0831 | 0.0968 | 0.1124 | 0.1301 | 0.1501 | 0.1726 | 0.198 | 0.2265 | 0.2585 |
| 2-Butanone | 0.0652 | 0.0762 | 0.0889 | 0.1034 | 0.1199 | 0.1387 | 0.1601 | 0.1843 | 0.2116 |
| Acetonitrile | 0.0189 | 0.0225 | 0.0267 | 0.0316 | 0.0373 | 0.0439 | 0.0516 | 0.0604 | 0.0705 |
| Methyl Acetate | 0.0359 | 0.0423 | 0.0498 | 0.0585 | 0.0686 | 0.0802 | 0.0936 | 0.109 | 0.1266 |
| Ethyl Acetate | 0.0259 | 0.0306 | 0.0361 | 0.0425 | 0.0499 | 0.0585 | 0.0684 | 0.0799 | 0.0931 |
| 1,4-Dioxane | 0.0531 | 0.0621 | 0.0725 | 0.0844 | 0.0981 | 0.1137 | 0.1315 | 0.1517 | 0.1746 |
Experimental Protocol for Solubility Determination
The following section details the recommended experimental protocol for determining the equilibrium solubility of this compound using the isothermal shake-flask method followed by UV-Vis spectroscopic analysis. This method is considered the gold standard for generating reliable solubility data.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Detailed Methodology
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible to ensure saturation.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the concentration of the dissolved solid reaches a constant value.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter (e.g., 0.45 µm) that is compatible with the solvent. This step is critical to avoid the transfer of solid particles, which would lead to an overestimation of solubility.
-
Quantification by UV-Vis Spectroscopy:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the same solvent. From this stock solution, prepare a series of standard solutions of decreasing concentrations.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, following the Beer-Lambert law.
-
Sample Analysis: Dilute the saturated solution obtained from the phase separation step with the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the same λmax.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Logical Framework for Solubility Assessment
The determination of a compound's solubility profile is a logical and stepwise process that is fundamental in early-stage drug development and chemical process design. The following diagram illustrates the key decision points and workflow in assessing the solubility of a compound like this compound.
Caption: Logical workflow for solubility assessment.
Conclusion
This technical guide has provided a comprehensive overview of the currently available information on the solubility of this compound. While specific quantitative data in a range of organic solvents is limited, the provided calculated water solubility, qualitative profile, and comparative data for a structural analog offer valuable insights for researchers. The detailed experimental protocol for the shake-flask method empowers scientists to generate precise and reliable solubility data tailored to their specific needs. The logical workflow diagrams further provide a clear framework for approaching solubility determination in a systematic manner. Further experimental studies are encouraged to build a more complete and quantitative solubility profile for this compound of interest.
References
Unveiling 2,5-Dimethoxycinnamic Acid: A Technical Guide to its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and occurrence of 2,5-Dimethoxycinnamic acid, a methoxylated derivative of cinnamic acid. While not as commonly reported as other isomers, this compound has been identified in a diverse range of natural products, from medicinal plants to microorganisms and bee products. This document collates the available quantitative data, outlines the analytical methodologies employed for its identification, and presents a putative biosynthetic pathway, offering a foundational resource for further research and development.
Natural Occurrence of this compound
This compound has been identified in several distinct natural sources, suggesting a widespread, albeit not abundant, distribution in the biosphere. The known occurrences are detailed below.
Quantitative Data Summary
The concentration of this compound has been quantified in at least one natural source. For other identified sources, the compound has been qualitatively detected. The available data is summarized in the table below for comparative analysis.
| Natural Source | Organism Type | Method of Identification | Concentration |
| Iraqi Propolis | Bee Product | GC-MS | 0.98% of the extract |
| Chromolaena odorata (Siam Weed) | Plant | UPLC-ESI-QTOF-MS/MS | Not Reported |
| Azolla filiculoides (Water Fern) | Plant (Aquatic Fern) | LC/HRMS | Not Reported |
| Leptolyngbya sp. KC45 | Cyanobacterium | LC–ESI–QTOF–MS/MS | Not Reported |
| Lavandula stoechas | Plant | Not Specified | Not Reported |
Experimental Protocols
The identification of this compound in natural extracts has been primarily achieved through advanced chromatographic and mass spectrometric techniques. While specific detailed protocols for the extraction and isolation of this single compound are not extensively published, the general methodologies employed in the cited studies are outlined below.
General Extraction of Phenolic Compounds
A common procedure for the extraction of phenolic compounds, including cinnamic acid derivatives, from plant and microbial biomass involves solvent extraction.
-
Sample Preparation : The biological material (e.g., plant leaves, microbial biomass) is typically dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction : The powdered sample is extracted with a suitable organic solvent. Methanol, often in an aqueous solution (e.g., 80% methanol), is frequently used for its ability to dissolve a wide range of phenolic compounds.
-
Extraction Enhancement : Techniques such as sonication or soxhlet extraction can be employed to improve the extraction efficiency.
-
Filtration and Concentration : The resulting extract is filtered to remove solid debris, and the solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude extract.
Analytical Identification Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is well-suited for the analysis of volatile and semi-volatile compounds. For the analysis of less volatile compounds like phenolic acids, a derivatization step is often required to increase their volatility.
-
Derivatization : The hydroxyl and carboxyl groups of the phenolic acids in the extract are often converted to more volatile silyl ethers (e.g., using BSTFA) or methyl esters.
-
GC Separation : The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column.
-
MS Detection and Identification : As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting fragmentation patterns are detected. The identification of this compound is achieved by comparing its mass spectrum and retention time with that of a known standard or by matching the spectrum to a reference library (e.g., NIST).
Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS/MS)
This powerful technique is highly sensitive and specific for the identification and quantification of a wide range of compounds in complex mixtures without the need for derivatization.
-
UPLC Separation : The crude or partially purified extract is injected into a UPLC system. The compounds are separated on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of acidified water and an organic solvent like acetonitrile or methanol.
-
ESI Ionization : The eluent from the UPLC is introduced into the electrospray ionization source of the mass spectrometer, where the analyte molecules are converted into gas-phase ions.
-
QTOF-MS and MS/MS Analysis : The ions are then analyzed by the QTOF mass analyzer, which provides high-resolution mass measurements for accurate mass determination of the parent ion. For structural confirmation, tandem mass spectrometry (MS/MS) is performed. The parent ion of interest is selected, fragmented, and the resulting fragment ions are analyzed to elucidate the structure of the compound. The identification of this compound is confirmed by its accurate mass and characteristic fragmentation pattern.
Mandatory Visualizations
Experimental Workflow
Caption: Generalized workflow for the extraction and identification of this compound.
Putative Biosynthetic Pathway
The biosynthesis of this compound likely proceeds through the general phenylpropanoid pathway, followed by specific hydroxylation and O-methylation steps. While the precise enzymes responsible for the 2,5-substitution pattern have not been fully elucidated in the identified organisms, a putative pathway can be proposed based on known biochemical reactions.
Caption: Putative biosynthetic pathway of this compound.
An In-depth Technical Guide to the Biological Activities of Methoxycinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxycinnamic acid derivatives, a class of phenolic compounds ubiquitously found in the plant kingdom, have garnered significant scientific interest due to their diverse and potent biological activities. These compounds, characterized by a methoxy group substitution on the cinnamic acid backbone, exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties. Their natural origin and multifaceted bioactivities make them promising candidates for the development of novel therapeutic agents and nutraceuticals.
This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of methoxycinnamic acid derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways to facilitate further investigation and application of these promising natural compounds.
Anticancer Activity
Methoxycinnamic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines and interfering with key signaling pathways involved in tumor progression. The position and number of methoxy groups on the phenyl ring play a crucial role in determining their anticancer efficacy.
Quantitative Data: Cytotoxicity of Methoxycinnamic Acid Derivatives
The following table summarizes the cytotoxic activity of various methoxycinnamic acid derivatives against a range of human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| p-Methoxycinnamic acid (p-MCA) | HCT-116 (Colon) | Similar to doxorubicin | [1] |
| HT-29 (Colon) | Active at 50 µM | [2] | |
| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate | A549 (Lung) | 40.55 ± 0.41 | [3] |
| SK-MEL-147 (Melanoma) | 62.69 ± 0.70 | [3] | |
| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | HCT-116 (Colon) | 16.2 | [4] |
| 3,4,5-Trimethoxycinnamic acid (TMCA) ester (S5) | PC-3 (Prostate) | 17.22 | [2] |
| SGC-7901 (Gastric) | 11.82 | [2] | |
| A549 (Lung) | 0.50 | [2] | |
| MDA-MB-435s (Melanoma) | 5.33 | [2] | |
| 3,5-Dimethoxycinnamic acid derivative (10k) | A549 (Lung) | 0.07 ± 0.02 | [1] |
| PC-3 (Prostate) | 7.67 ± 0.97 | [1] | |
| MCF-7 (Breast) | 4.65 ± 0.90 | [1] | |
| HeLa (Cervical) | 4.83 ± 1.28 | [1] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[5][6][7]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Methoxycinnamic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methoxycinnamic acid derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Signaling Pathways in Anticancer Activity
Methoxycinnamic acid derivatives exert their anticancer effects through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.
Several studies indicate that methoxycinnamic acid derivatives can induce apoptosis through the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. For instance, p-MCA has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[8] Ferulic acid (4-hydroxy-3-methoxycinnamic acid) also triggers apoptosis by altering the expression of procaspases-3, -8, and -9, and the Bax/Bcl-2 ratio.[9]
Figure 1: Intrinsic apoptosis pathway induced by methoxycinnamic acid derivatives.
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is crucial for cell proliferation and survival. Aberrant activation of this pathway is common in many cancers. Some methoxycinnamic acid derivatives have been shown to inhibit this pathway. For example, (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate has been found to reduce the phosphorylation of ERK in lung adenocarcinoma cells, leading to cell cycle arrest and apoptosis.[3][10]
Figure 2: Inhibition of the MAPK/ERK pathway by methoxycinnamic acid derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Methoxycinnamic acid derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways.
Quantitative Data: Anti-inflammatory Activity
While specific IC50 values for the anti-inflammatory activity of many methoxycinnamic acid derivatives are not extensively reported in a comparative manner, their efficacy is often demonstrated through the inhibition of inflammatory markers. For instance, p-methoxycinnamic acid has been shown to significantly reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in inflammatory models.[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.[11][12][13][14]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Methoxycinnamic acid derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Reference anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a reference drug group, and test groups receiving different doses of the methoxycinnamic acid derivative. Administer the test compounds and the reference drug orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathway in Anti-inflammatory Activity
The anti-inflammatory effects of methoxycinnamic acid derivatives are largely attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[8] p-Methoxycinnamic acid has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit.[8] 4-methoxycinnamyl p-coumarate attenuates NF-κB activation by suppressing the phosphorylation of IκBα and the NF-κB p65 subunit.[15]
Figure 3: Inhibition of the NF-κB signaling pathway by methoxycinnamic acid derivatives.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the aging process and a variety of chronic diseases. Methoxycinnamic acid derivatives are effective antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.
Quantitative Data: Antioxidant Activity
The antioxidant capacity of methoxycinnamic acid derivatives is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with results expressed as IC50 values.
| Derivative | Assay | IC50 Value | Reference |
| p-Methoxycinnamic acid (p-MCA) | DPPH | 352.61 ppm | [7] |
| 3,4-Dimethoxycinnamic acid | DPPH | - | [3] |
| Ferulic acid (4-hydroxy-3-methoxycinnamic acid) | DPPH | Lower than p-MCA | [16] |
| Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) | DPPH | - | [3] |
Note: Direct comparative IC50 values for all methoxy isomers are not consistently available in the literature.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a simple and widely used method to assess the free radical scavenging activity of antioxidant compounds.[1][15][17][18][19]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Methoxycinnamic acid derivatives (dissolved in methanol)
-
Positive control (e.g., ascorbic acid or Trolox)
-
Methanol
-
96-well microtiter plate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol and protect it from light. Prepare serial dilutions of the test compounds and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or control solution to a defined volume of the DPPH solution. A typical ratio is 1:1.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. Use methanol as a blank.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Plot the percentage of scavenging against the compound concentration to determine the IC50 value.
Workflow for Antioxidant Activity Assessment
Figure 4: Experimental workflow for the DPPH radical scavenging assay.
Antimicrobial Activity
Methoxycinnamic acid derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of methoxycinnamic acid derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| p-Methoxycinnamic acid (p-MCA) | Escherichia coli | 512-128 | [2] |
| Salmonella enteritidis | - | [20] | |
| Staphylococcus aureus | 50.4 - 449 µM | [17] | |
| Candida albicans | Higher inhibition than bacteria | [21] | |
| 3-Hydroxy-4-methoxycinnamic acid | Escherichia coli | > 512 | [5] |
| Staphylococcus aureus | > 512 | [5] |
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[6][19][22][23][24]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Methoxycinnamic acid derivatives
-
Positive control antibiotic
-
Spectrophotometer or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds and the positive control antibiotic in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: After incubation, determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Neuroprotective Activity
Neurodegenerative diseases are often associated with excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death. Methoxycinnamic acid derivatives, particularly p-methoxycinnamic acid, have shown promising neuroprotective effects.
Mechanism of Neuroprotective Activity
The neuroprotective effects of p-methoxycinnamic acid are linked to its ability to act as a partial glutamatergic antagonist, particularly at the NMDA receptor.[25] By inhibiting the binding of glutamate to the NMDA receptor, p-MCA can reduce the excessive influx of calcium ions (Ca2+) into neurons, a key event in excitotoxicity. This, in turn, prevents the downstream cascade of events that lead to neuronal damage, including the overproduction of nitric oxide and reactive oxygen species.
Signaling Pathway in Neuroprotection
The neuroprotective action of p-methoxycinnamic acid involves the modulation of glutamate receptor-mediated signaling pathways. By antagonizing the NMDA receptor, it prevents the activation of downstream neurotoxic cascades. Furthermore, neuroprotective signaling can involve the activation of pro-survival pathways like the CREB (cAMP response element-binding protein) pathway.[9][26]
Figure 5: Neuroprotective mechanism of p-methoxycinnamic acid against glutamate-induced excitotoxicity.
Conclusion
This technical guide has provided a detailed overview of the significant biological activities of methoxycinnamic acid derivatives. The compiled quantitative data, experimental protocols, and signaling pathway diagrams highlight the immense therapeutic potential of these natural compounds. Their demonstrated efficacy in anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective models underscores their importance as lead compounds for drug discovery and development. Further research, particularly focusing on structure-activity relationships, bioavailability, and in vivo efficacy, is warranted to fully exploit the pharmacological potential of this promising class of molecules for the prevention and treatment of a wide range of human diseases.
References
- 1. lookchem.com [lookchem.com]
- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. innospk.com [innospk.com]
- 6. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Methoxycinnamic acid ameliorates post-traumatic stress disorder-like behavior in mice by antagonizing the CRF type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. thaiscience.info [thaiscience.info]
- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. acm.or.kr [acm.or.kr]
- 20. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Broth microdilution - Wikipedia [en.wikipedia.org]
- 23. rr-asia.woah.org [rr-asia.woah.org]
- 24. youtube.com [youtube.com]
- 25. E-p-Methoxycinnamic acid protects cultured neuronal cells against neurotoxicity induced by glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 2,5-Dimethoxycinnamic Acid: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,5-Dimethoxycinnamic acid (2,5-DMCA) is a methoxy-substituted derivative of cinnamic acid, a phenolic compound of interest for its potential pharmacological activities. While the broader class of methoxylated cinnamic acids has demonstrated a wide range of therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects, research specifically focused on the 2,5-dimethoxy isomer is still in its nascent stages. This technical guide provides a comprehensive overview of the current, albeit limited, scientific literature on 2,5-DMCA and contextualizes its potential within the broader landscape of cinnamic acid derivatives. This document summarizes the available quantitative data, presents detailed experimental protocols for future research, and proposes potential signaling pathways for investigation based on the activities of structurally related compounds.
Introduction
Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant attention for their diverse biological activities. The methoxy substitution on the phenyl ring is a key structural feature that influences the pharmacokinetic and pharmacodynamic properties of these molecules. While isomers such as p-methoxycinnamic acid (p-MCA) and 3,4-dimethoxycinnamic acid have been more extensively studied, this compound presents an intriguing candidate for therapeutic development. This guide aims to consolidate the existing knowledge on 2,5-DMCA and provide a framework for future research into its therapeutic potential.
Potential Therapeutic Applications and Preclinical Data
The therapeutic potential of 2,5-DMCA is largely inferred from studies on related methoxycinnamic acids and from phytochemical analyses of plant extracts exhibiting biological activity. Direct evidence for the therapeutic applications of isolated 2,5-DMCA is limited.
Anticancer Activity
Several studies have identified this compound as a phytochemical constituent of plant extracts with demonstrated cytotoxic activity against various cancer cell lines. However, these studies have evaluated the activity of the whole extract, and the specific contribution of 2,5-DMCA to the observed effects has not been quantified.
Table 1: Anticancer Potential of Plant Extracts Containing this compound
| Plant Extract | Cancer Cell Lines Tested | Observed Effect of Extract | Citation |
| Lavandula stoechas | MDA-MB-231 (breast cancer), T98G (glioblastoma) | Significant reduction in cell viability. | [1] |
| Chromolaena odorata | MCF-7 (breast cancer), HT-29 (colon cancer), HCT-116 (colon cancer) | Strong cytotoxic activity. | [2] |
Note: The IC50 values reported in these studies are for the entire plant extract and not for isolated this compound.
Neuroprotective and Neuro-regenerative Effects
Research into the neuroprotective effects of 2,5-DMCA is sparse. One study investigating the effect of various cinnamic acid derivatives on neural stem/progenitor cell (NSC/NPC) proliferation found that, unlike ferulic acid, this compound did not promote proliferation.[2] This suggests that the neuro-regenerative potential of 2,5-DMCA may be limited, although other neuroprotective mechanisms cannot be ruled out without further investigation.
Table 2: Effect of this compound on Neural Stem/Progenitor Cell Proliferation
| Compound | Concentration | Effect on NSC/NPC Proliferation | Citation |
| This compound | Not specified in abstract | No effect | [2] |
| Ferulic acid | Not specified in abstract | Strongest promoting activity | [2] |
Anti-inflammatory Activity
Currently, there is a lack of direct experimental evidence for the anti-inflammatory activity of this compound. However, other methoxycinnamic acid derivatives have demonstrated anti-inflammatory properties, suggesting that this is a promising area for future investigation for 2,5-DMCA.
Proposed Signaling Pathways for Investigation
Based on the known mechanisms of action of other cinnamic acid derivatives, several signaling pathways are proposed for investigation to elucidate the potential therapeutic effects of this compound.
Anticancer Signaling Pathways
Figure 1: Proposed anticancer signaling pathways for investigation of 2,5-DMCA.
Anti-inflammatory Signaling Pathways
Figure 2: Proposed anti-inflammatory signaling pathways for investigation of 2,5-DMCA.
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers to investigate the potential therapeutic applications of this compound.
Cytotoxicity Assessment: MTT Assay
Figure 3: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 2,5-DMCA or vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Anti-inflammatory Assessment: Lipoxygenase (LOX) Inhibition Assay
Methodology:
-
Reagent Preparation: Prepare a solution of soybean lipoxygenase in borate buffer (pH 9.0). Prepare a substrate solution of linoleic acid.
-
Enzyme Inhibition: In a cuvette, mix the lipoxygenase solution with different concentrations of this compound or a known inhibitor (e.g., nordihydroguaiaretic acid) and incubate for 5 minutes at room temperature.
-
Reaction Initiation: Add the linoleic acid substrate to initiate the reaction.
-
Absorbance Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm for 5 minutes.
-
Data Analysis: Calculate the percentage of inhibition of lipoxygenase activity for each concentration of 2,5-DMCA and determine the IC50 value.
Signaling Pathway Analysis: Western Blot for NF-κB Activation
Methodology:
-
Cell Culture and Treatment: Culture relevant cells (e.g., macrophages or cancer cells) and treat with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα).
-
Detection: Incubate with a horseradish peroxidase-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities to determine the effect of 2,5-DMCA on the phosphorylation and expression of NF-κB pathway proteins.
Conclusion and Future Directions
This compound remains a relatively understudied compound with potential therapeutic applications that can be inferred from the broader class of methoxycinnamic acids. The presence of 2,5-DMCA in plant extracts with demonstrated anticancer activity suggests that this is a primary area for future investigation. Rigorous studies are required to determine the cytotoxic and anti-proliferative effects of the pure compound on a panel of cancer cell lines.
Furthermore, the anti-inflammatory and neuroprotective potential of 2,5-DMCA warrants exploration. The detailed experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate the biological activities of this compound. Elucidation of the specific signaling pathways modulated by 2,5-DMCA will be crucial in understanding its mechanism of action and identifying potential therapeutic targets. Future research should focus on generating robust preclinical data to support the further development of this compound as a potential therapeutic agent.
References
Navigating the Safe Handling of 2,5-Dimethoxycinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive safety and handling information for 2,5-Dimethoxycinnamic acid. The following sections detail hazard identification, protective measures, emergency protocols, and proper storage and disposal, compiled from available safety data sheets for this compound and related isomeric compounds. This approach ensures a thorough understanding of potential risks and necessary precautions.
Section 1: Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 10538-51-9) indicates that at its given concentration, it is not considered hazardous to health, data from closely related isomers such as 3,4-Dimethoxycinnamic acid and 4-Hydroxy-3,5-dimethoxycinnamic acid suggest that caution is warranted.[1] The following tables summarize the GHS classifications for these related compounds, which should be considered as potential hazards for this compound in the absence of specific data.
Table 1: GHS Hazard Classification for Related Dimethoxycinnamic Acid Isomers
| Hazard Class | Hazard Category | Applicable Isomer(s) |
| Skin Corrosion/Irritation | Category 2 | 3,4-Dimethoxycinnamic acid, 4-Hydroxy-3,5-dimethoxycinnamic acid[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2/2A | 3,4-Dimethoxycinnamic acid, 4-Hydroxy-3,5-dimethoxycinnamic acid[2][3][4] |
| Specific target organ toxicity — Single exposure | Category 3 (Respiratory system) | 3,4-Dimethoxycinnamic acid, 4-Hydroxy-3,5-dimethoxycinnamic acid[2][3] |
| Hazardous to the aquatic environment, short-term (acute) | Category 3 | trans-Cinnamic acid[4] |
Table 2: Hazard Statements and Precautionary Statements for Related Isomers
| Type | Code | Statement |
| Hazard | H315 | Causes skin irritation.[2][3] |
| Hazard | H319 | Causes serious eye irritation.[2][3][4] |
| Hazard | H335 | May cause respiratory irritation.[2][3] |
| Hazard | H402 | Harmful to aquatic life.[4] |
| Precautionary | P261 | Avoid breathing dust.[5] |
| Precautionary | P264 | Wash skin thoroughly after handling.[3][4] |
| Precautionary | P271 | Use only outdoors or in a well-ventilated area.[6] |
| Precautionary | P273 | Avoid release to the environment.[4] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][6] |
| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of water.[2][3] |
| Precautionary | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |
| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4] |
| Precautionary | P312 | Call a POISON CENTER/doctor if you feel unwell.[5] |
| Precautionary | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2][3][5] |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant.[2][3][4] |
Section 2: Physical and Chemical Properties Relevant to Safety
Understanding the physical and chemical properties of a substance is crucial for safe handling.
Table 3: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 3,4-Dimethoxycinnamic acid |
| Physical State | Solid, Yellow[1] | Solid |
| Odor | Odorless[1] | No information available |
| Molecular Formula | C11H12O4[7] | C11H12O4 |
| Molecular Weight | 208.21 g/mol [8] | 208.21 g/mol |
| Melting Point/Range | No data available | 180 - 184 °C / 356 - 363.2 °F |
| Boiling Point/Range | No data available | No information available |
| Flash Point | No information available | No information available |
| Autoignition Temperature | No information available | No information available |
| Water Solubility | No information available | No information available |
Section 3: Experimental Protocols for Safe Handling and Storage
Adherence to strict protocols is paramount to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
-
Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] Where there is a potential for splashing, a face shield should also be worn.[10]
-
Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[3][11] Long-sleeved clothing is recommended.[1]
-
Respiratory Protection : Under normal use conditions with adequate ventilation, no protective equipment is needed.[1][3] In case of inadequate ventilation or for large-scale use, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1][12]
Handling Procedures
-
General Handling : Avoid contact with skin and eyes.[3] Do not breathe dust.[3][12] Wash hands and any exposed skin thoroughly after handling.[2][3][12]
-
Ventilation : Use only outdoors or in a well-ventilated area.[2][3][6] Ensure that eyewash stations and safety showers are close to the workstation location.[2][3]
-
Dust Control : Minimize dust generation and accumulation.[11]
Storage Conditions
-
General Storage : Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2][3][12]
-
Incompatible Materials : Store away from strong oxidizing agents.[2][3][12]
Section 4: Emergency Procedures
Prompt and correct action during an emergency can significantly mitigate harm.
First-Aid Measures
-
Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][3] If eye irritation persists, get medical advice/attention.[2][3]
-
Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2][3] If skin irritation occurs, get medical advice/attention.[2]
-
Inhalation : Remove to fresh air.[2][12] If not breathing, give artificial respiration.[2][12] Get medical attention if you feel unwell.[2][3]
-
Ingestion : Clean mouth with water and drink afterwards plenty of water.[1][12] Get medical attention if symptoms occur.[1][12]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]
-
Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors.[1] Hazardous combustion products may include carbon monoxide and carbon dioxide.[2]
-
Protective Equipment : As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]
Accidental Release Measures
-
Personal Precautions : Ensure adequate ventilation.[1][2] Use personal protective equipment as required.[1][2] Avoid dust formation.[1]
-
Environmental Precautions : Should not be released into the environment.[1]
-
Methods for Containment and Cleaning Up : Sweep up and shovel into suitable containers for disposal.[1][2]
Section 5: Disposal Considerations
-
Waste Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][4]
Section 6: Workflow for Safe Chemical Handling
The following diagram illustrates a logical workflow for ensuring safety when working with chemical compounds like this compound.
Caption: Workflow for Safe Chemical Handling.
This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is essential for all laboratory personnel to be thoroughly familiar with these procedures before working with this or any chemical substance. Always refer to the most current Safety Data Sheet provided by the supplier.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. unavera.de [unavera.de]
- 7. 2',5'-Dimethoxycinnamic acid | C11H12O4 | CID 697594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Dimethoxycinnamic acid | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Cis-trans Isomerism of 2,5-Dimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-trans isomerism, a form of stereoisomerism, plays a pivotal role in determining the physicochemical properties and biological activities of pharmacologically relevant molecules. This technical guide provides a comprehensive examination of the cis-trans isomerism in 2,5-dimethoxycinnamic acid, a derivative of the naturally occurring phenylpropanoid, cinnamic acid. While the trans isomer is the more thermodynamically stable and commonly available form, the cis isomer may exhibit unique biological effects, a phenomenon observed in the parent cinnamic acid. This document synthesizes the available data on the synthesis, characterization, and potential biological implications of both isomers. Due to a notable gap in the literature regarding the specific properties of cis-2,5-dimethoxycinnamic acid, this guide also presents extrapolated data based on analogous compounds to provide a more complete, albeit partially theoretical, comparison. Detailed experimental protocols for the synthesis, isomerization, and analysis of these isomers are provided, alongside visualizations of key processes to facilitate further research and drug development endeavors.
Introduction
Cinnamic acid and its derivatives are a class of compounds extensively studied for their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The presence of a carbon-carbon double bond in the acrylic acid side chain gives rise to cis (Z) and trans (E) geometric isomers. The spatial arrangement of the substituents around this double bond can significantly influence the molecule's interaction with biological targets, leading to differences in efficacy and mechanism of action.
This compound, with methoxy groups at positions 2 and 5 of the phenyl ring, is a subject of interest in medicinal chemistry. The trans isomer is commercially available and has been investigated for its derivatives' potential in cancer therapy. However, a thorough understanding of the distinct properties and biological potential of its cis counterpart is currently lacking in the scientific literature. This guide aims to consolidate the known information on trans-2,5-dimethoxycinnamic acid and provide a predictive overview of the cis isomer, thereby offering a foundational resource for researchers.
Physicochemical Properties of this compound Isomers
The geometric configuration of the isomers of this compound is expected to influence their physical and spectral properties. The following table summarizes the known data for the trans isomer and provides estimated values for the cis isomer based on the known properties of parent cinnamic acid and its other derivatives.
| Property | trans-2,5-Dimethoxycinnamic Acid | cis-2,5-Dimethoxycinnamic Acid (Predicted/Analog-Based) |
| Molecular Formula | C₁₁H₁₂O₄ | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol [1][2] | 208.21 g/mol |
| Appearance | Solid[2] | Likely an oil or low-melting solid |
| Melting Point | 148-150 °C[2] | Lower than the trans isomer; likely in the range of 40-70 °C |
| Solubility | Soluble in organic solvents like ethanol, methanol, and DMSO. | Expected to have similar or slightly higher solubility in many organic solvents compared to the trans isomer. |
| UV-Vis (λmax) | Expected around 270-280 nm | Expected at a slightly shorter wavelength than the trans isomer, likely around 260-270 nm.[3] |
| ¹H NMR (vinyl protons) | δ ~7.8 (d, J ≈ 16 Hz), δ ~6.4 (d, J ≈ 16 Hz) | δ ~6.9 (d, J ≈ 12 Hz), δ ~5.9 (d, J ≈ 12 Hz) |
| ¹³C NMR | Specific data not fully available. | No data available. |
| Stability | Thermodynamically more stable. | Thermodynamically less stable; can isomerize to the trans form upon heating. |
Synthesis and Isomerization
The synthesis of trans-2,5-dimethoxycinnamic acid is typically achieved through a Knoevenagel condensation. The cis isomer is most commonly obtained through the photochemical isomerization of the trans isomer.
Synthesis of trans-2,5-Dimethoxycinnamic Acid
The Knoevenagel condensation involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a basic catalyst, such as pyridine and a small amount of piperidine.
Experimental Protocol: Synthesis of trans-2,5-Dimethoxycinnamic Acid
-
Reagents and Equipment:
-
2,5-dimethoxybenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
-
Buchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (3-5 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux with stirring for 3-4 hours.
-
Cool the mixture to room temperature and then pour it into a mixture of crushed ice and concentrated hydrochloric acid (sufficient to neutralize the pyridine).
-
The crude trans-2,5-dimethoxycinnamic acid will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure trans-2,5-dimethoxycinnamic acid.
-
Dry the purified product under vacuum.
-
trans to cis Isomerization
The conversion of the more stable trans isomer to the cis isomer is typically achieved by exposing a solution of the trans isomer to ultraviolet (UV) radiation. This process leads to a photostationary state containing a mixture of both isomers, from which the cis isomer can be isolated.
Experimental Protocol: Photochemical Isomerization to cis-2,5-Dimethoxycinnamic Acid
-
Reagents and Equipment:
-
trans-2,5-dimethoxycinnamic acid
-
A suitable solvent (e.g., methanol, acetonitrile)
-
Quartz reaction vessel
-
Medium-pressure mercury lamp or other UV light source (e.g., 254 nm or 313 nm)
-
Stir plate and stir bar
-
Rotary evaporator
-
HPLC for monitoring and separation
-
-
Procedure:
-
Prepare a dilute solution of trans-2,5-dimethoxycinnamic acid in a UV-transparent solvent (e.g., 0.1-1 mg/mL in methanol) in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp while stirring at room temperature. The reaction vessel should be positioned at a fixed distance from the lamp.
-
Monitor the progress of the isomerization by periodically taking aliquots and analyzing them by HPLC or UV-Vis spectroscopy. The formation of the cis isomer will be indicated by the appearance of a new peak in the HPLC chromatogram, and a shift in the UV-Vis spectrum.
-
Continue irradiation until a photostationary state is reached (i.e., the ratio of cis to trans isomers remains constant).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting mixture of cis and trans isomers can then be separated by preparative HPLC or column chromatography.
-
Analytical Characterization
The differentiation and quantification of the cis and trans isomers of this compound can be achieved using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is an effective method for separating the two isomers. The more polar cis isomer will typically have a shorter retention time than the less polar trans isomer on a C18 column.
Experimental Protocol: HPLC Analysis of this compound Isomers
-
Instrumentation and Conditions:
-
HPLC System: A system with a pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare standard solutions of the purified trans isomer and the cis/trans mixture in the mobile phase.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the standard solutions and the sample solutions.
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times (the cis isomer is expected to elute first).
-
Quantify the isomers by integrating the peak areas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a definitive method for distinguishing between the cis and trans isomers. The key diagnostic signals are the coupling constants (J-values) of the vinyl protons.
-
trans Isomer: The vinyl protons will appear as two doublets with a large coupling constant, typically around 16 Hz.
-
cis Isomer: The vinyl protons will also appear as two doublets, but with a smaller coupling constant, typically around 12 Hz.
UV-Vis Spectroscopy
The UV-Vis absorption spectra of the two isomers are expected to differ. The trans isomer, with a more planar and extended conjugated system, generally absorbs at a longer wavelength (λmax) compared to the less planar cis isomer.[3]
Biological Activity
While there is a lack of direct comparative studies on the biological activities of the cis and trans isomers of this compound, research on the parent cinnamic acid and other derivatives provides a basis for postulation. For instance, cis-cinnamic acid has been shown to have significantly more potent antimicrobial activity against Mycobacterium tuberculosis than its trans counterpart.[4] Furthermore, esters of trans-2,5-dimethoxycinnamic acid have been investigated for their antiproliferative and antimetastatic effects on human lung adenocarcinoma cells, with some derivatives showing promising activity. It has been noted in some studies of cinnamic acid derivatives that the cis isomer can be less biologically active than the trans isomer in certain assays.
Given the known bioactivities of related compounds, it is plausible that the isomers of this compound could modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, such as the NF-κB and MAPK pathways. However, this remains to be experimentally verified.
Visualizations
Diagrams of Key Processes
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of cis-trans isomerism in this compound.
Caption: Synthesis of trans-2,5-dimethoxycinnamic acid and its photochemical isomerization to the cis isomer.
Caption: Experimental workflow for the separation and characterization of this compound isomers.
Caption: A putative anti-inflammatory signaling pathway (NF-κB) potentially modulated by this compound isomers.
Conclusion and Future Directions
This technical guide has synthesized the available information on the cis-trans isomerism of this compound. While the trans isomer is well-characterized, there is a significant lack of experimental data for the cis isomer. The provided protocols for synthesis, isomerization, and analysis offer a framework for researchers to produce and characterize cis-2,5-dimethoxycinnamic acid. Future research should focus on the experimental determination of the physicochemical properties of the cis isomer and, crucially, on the direct comparative evaluation of the biological activities of both isomers. Such studies are essential to fully elucidate the structure-activity relationship and to unlock the potential therapeutic applications of these compounds. The exploration of their effects on key signaling pathways will be a critical step in understanding their mechanisms of action and in the development of novel drug candidates.
References
Methodological & Application
Application Notes and Protocols: A Two-Step Synthesis of 2,5-Dimethoxycinnamic Acid from 1,4-Dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxycinnamic acid is a valuable organic intermediate used in the synthesis of various pharmaceutical compounds and other fine chemicals. Its structure, featuring a substituted aromatic ring and an α,β-unsaturated carboxylic acid moiety, makes it a versatile building block. This document provides a detailed protocol for a reliable two-step synthesis of this compound, starting from the readily available 1,4-dimethoxybenzene. The synthesis involves an initial formylation of the aromatic ring via the Vilsmeier-Haack reaction to yield an intermediate aldehyde, followed by a Knoevenagel condensation to construct the cinnamic acid derivative.
Overall Synthetic Scheme
The synthesis proceeds in two primary stages:
-
Step 1: Vilsmeier-Haack Formylation. 1,4-Dimethoxybenzene is formylated to produce 2,5-dimethoxybenzaldehyde. This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce an aldehyde group onto the electron-rich aromatic ring.[1][2][3]
-
Step 2: Knoevenagel Condensation. The resulting 2,5-dimethoxybenzaldehyde is condensed with malonic acid in the presence of a base, such as pyridine, to yield the final product, this compound.[4][5][6] This reaction is a classic method for forming carbon-carbon double bonds.[4]
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,5-Dimethoxybenzaldehyde via Vilsmeier-Haack Reaction
This protocol describes the formylation of 1,4-dimethoxybenzene to yield the key intermediate, 2,5-dimethoxybenzaldehyde. The Vilsmeier-Haack reaction is an effective method for introducing an aldehyde group to activated aromatic rings.[1][7][8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 1,4-Dimethoxybenzene | 138.16 | 13.8 g | 0.10 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 11.0 mL (18.2 g) | 0.12 |
| Ice | - | As needed | - |
| Sodium Acetate Solution (sat.) | - | ~100 mL | - |
| Dichloromethane (DCM) | - | ~150 mL | - |
| Sodium Sulfate (anhydrous) | - | As needed | - |
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, place N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring over a period of 30-45 minutes. Ensure the temperature does not rise above 10°C. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to form the Vilsmeier reagent.[1][3]
-
Formylation Reaction: Dissolve 1,4-dimethoxybenzene in a minimal amount of DMF and add this solution to the dropping funnel. Add the 1,4-dimethoxybenzene solution dropwise to the Vilsmeier reagent.
-
After the addition, heat the reaction mixture to 50-60°C and maintain this temperature for 2-3 hours with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (~200 g) with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium acetate until the pH is approximately 6-7.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude 2,5-dimethoxybenzaldehyde can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation to yield a white to pale yellow solid.[1][9]
Physical and Chemical Data:
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 1,4-Dimethoxybenzene | 138.16 | 57-59 | White solid |
| 2,5-Dimethoxybenzaldehyde | 166.17 | 49-53 | White to pale yellow solid |
Step 2: Synthesis of this compound via Knoevenagel Condensation
This protocol details the condensation of 2,5-dimethoxybenzaldehyde with malonic acid, catalyzed by pyridine, to produce the final product. The Doebner modification of the Knoevenagel condensation involves the use of pyridine, which acts as both a solvent and a base catalyst, followed by decarboxylation.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 2,5-Dimethoxybenzaldehyde | 166.17 | 8.3 g | 0.05 |
| Malonic Acid | 104.06 | 7.8 g | 0.075 |
| Pyridine | 79.10 | 20 mL | - |
| Piperidine | 85.15 | 0.5 mL | (catalyst) |
| Hydrochloric Acid (conc.) | - | As needed | - |
| Deionized Water | - | As needed | - |
Procedure:
-
Reaction Setup: In a round-bottomed flask fitted with a reflux condenser, combine 2,5-dimethoxybenzaldehyde, malonic acid, and pyridine. Add a few drops of piperidine to catalyze the reaction.[4]
-
Condensation: Heat the reaction mixture to reflux (approximately 90-100°C) in an oil bath for 3-4 hours. The reaction mixture will typically change color and evolution of CO₂ may be observed as the intermediate undergoes decarboxylation.
-
Work-up and Precipitation: After the reflux period, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (~100 g) and concentrated hydrochloric acid (~20 mL).
-
Stir the acidic mixture vigorously. A precipitate of crude this compound should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product thoroughly with cold water to remove any residual pyridine hydrochloride and other water-soluble impurities.
-
The crude acid can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a white crystalline solid.
Product Characterization Data:
| Compound | Molar Mass ( g/mol ) | Expected Yield (%) | Melting Point (°C) | Appearance |
| This compound | 208.21 | 75-85 | 138-141 | White crystalline solid |
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Pyridine is flammable and has a strong, unpleasant odor. Avoid inhalation and skin contact.
-
Concentrated hydrochloric acid is highly corrosive. Handle with appropriate care.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Synthesis of 2,5-dimethoxybenzaldehyde , Hive Chemistry Discourse [chemistry.mdma.ch]
Application Note: A Step-by-Step Protocol for the Synthesis of Cinnamic Acids via the Perkin Reaction
Introduction
The Perkin reaction is a cornerstone of organic synthesis, providing a robust method for the production of α,β-unsaturated aromatic acids.[1][2] Discovered by William Henry Perkin in the 19th century, this reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, facilitated by a weak base, typically the alkali salt of the corresponding carboxylic acid.[1][2][3] The synthesis of trans-cinnamic acid and its derivatives is a classic application of this reaction.[4] Cinnamic acids are valuable precursors in the pharmaceutical industry for synthesizing drugs like anticoagulants and anticancer agents, and are also used in flavors and perfumes.[4] This document provides a detailed, step-by-step protocol for the synthesis of cinnamic acid, intended for researchers, scientists, and professionals in drug development.
The reaction mechanism involves the formation of an enolate from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[3][5] Subsequent dehydration and hydrolysis steps lead to the formation of the α,β-unsaturated acid, with the trans-isomer being the more stable and typically preferred product.[4][6]
Experimental Protocol: Synthesis of trans-Cinnamic Acid
This protocol details the conventional heating method for synthesizing trans-cinnamic acid from benzaldehyde and acetic anhydride.
1. Materials and Apparatus
-
Chemicals:
-
Apparatus:
2. Reaction Procedure
-
Setup: Assemble a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a heating mantle or oil bath. Ensure all glassware is thoroughly dried, as the reaction is sensitive to moisture which can hydrolyze the acetic anhydride.[1]
-
Reagent Addition: To the flask, add 20.0 g of freshly distilled benzaldehyde, 30.0 g of acetic anhydride, and 10.0 g of anhydrous, finely powdered sodium acetate.[7]
-
Heating: Heat the reaction mixture with vigorous stirring. Maintain a temperature of 180°C for 4 to 8 hours.[1][7] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
3. Work-up and Isolation
-
Quenching: After the heating is complete, allow the mixture to cool slightly and pour the still hot contents into a 1 L beaker containing approximately 100 mL of water.[1][7]
-
Alkalization: Slowly add a saturated solution of sodium carbonate with stirring until the mixture is alkaline (check with pH paper). This step hydrolyzes any remaining acetic anhydride and converts the cinnamic acid into its water-soluble sodium salt, sodium cinnamate.[1][9]
-
Removal of Unreacted Benzaldehyde: Perform steam distillation on the alkaline mixture to remove any unreacted benzaldehyde. Continue the distillation until the distillate runs clear.[1][7]
-
Decolorization: Add a small amount of activated charcoal to the hot, benzaldehyde-free solution to decolorize it.[7][8] Boil the mixture for a few minutes.
-
Hot Filtration: Filter the hot solution through a fluted filter paper or a pre-heated Büchner funnel to remove the activated charcoal and any resinous byproducts.[4][7]
-
Precipitation: Cool the filtrate to room temperature, then place it in an ice bath. Acidify the cold solution by slowly adding concentrated hydrochloric acid with stirring until the precipitation of cinnamic acid is complete.[1][8]
-
Collection: Collect the white crystals of crude cinnamic acid by vacuum filtration using a Büchner funnel.[4]
4. Purification
-
Washing: Wash the collected crystals on the filter with cold water to remove any residual acid and inorganic salts.[1][4]
-
Recrystallization: Recrystallize the crude product from hot water or a mixture of ethanol and water to obtain pure trans-cinnamic acid.[1][7]
-
Drying: Dry the purified crystals in a desiccator or a low-temperature oven. The expected melting point of pure trans-cinnamic acid is 133°C.[7]
Data Presentation: Perkin Reaction Parameters
The following table summarizes various quantitative parameters for the synthesis of cinnamic acid as reported in the literature.
| Benzaldehyde (eq) | Acetic Anhydride (eq) | Sodium Acetate (eq) | Temperature (°C) | Time (h) | Reported Yield | Reference |
| 1.0 | 1.56 | 0.65 | 180 | 4 | Not Specified | [1] |
| 1.0 | 1.56 | 0.65 | 180 | 8 | ~65% | [7] |
| 1.0 | 1.48 | 0.74 | 160 (1h), then 170-180 (3h) | 4 | 75-85% | [9] |
| 1.0 | 1.46 | 0.60 | 70 (Sonication) | 1 | 4.98% | [10] |
Visualized Experimental Workflow
The logical flow of the experimental protocol is illustrated below, from the initial mixing of reagents to the final purified product.
Caption: Workflow for the synthesis of cinnamic acid via the Perkin reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. benchchem.com [benchchem.com]
- 5. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 6. studylib.net [studylib.net]
- 7. prepchem.com [prepchem.com]
- 8. fchpt.stuba.sk [fchpt.stuba.sk]
- 9. bepls.com [bepls.com]
- 10. jurnal.uns.ac.id [jurnal.uns.ac.id]
Application Notes and Protocols: Synthesis of 2,5-Dimethoxycinnamic Acid via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon double bonds. This reaction is particularly valuable in the synthesis of α,β-unsaturated acids and esters, such as cinnamic acid derivatives, which are important intermediates in the pharmaceutical, cosmetic, and polymer industries. This document provides detailed application notes and protocols for the synthesis of 2,5-Dimethoxycinnamic acid, a key building block in the development of various therapeutic agents, through the Knoevenagel condensation of 2,5-dimethoxybenzaldehyde and malonic acid.
The reaction proceeds via the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent and a catalytic amount of piperidine or other amine bases, is a widely employed method for the synthesis of cinnamic acids from aromatic aldehydes and malonic acid, as it facilitates both the condensation and subsequent decarboxylation in a single step.
Recent advancements have also focused on developing more environmentally friendly ("greener") protocols, substituting traditional catalysts with alternatives like ammonium salts or employing solvent-free conditions to enhance the sustainability of the synthesis.[1][2][3] This document will cover both a traditional and a greener protocol for the synthesis of this compound.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the Knoevenagel condensation of various substituted benzaldehydes with malonic acid, providing a comparative overview.
Table 1: Traditional Knoevenagel-Doebner Condensation of Substituted Benzaldehydes
| Entry | Aldehyde Substituent | Catalyst System | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | H | Pyridine/Piperidine | Pyridine | 4 | Reflux | 98 |
| 2 | 4-OCH₃ | Pyridine/Piperidine | Pyridine | 4 | Reflux | 98[4] |
| 3 | 4-Cl | Pyridine/Piperidine | Pyridine | - | Reflux | - |
| 4 | 4-NO₂ | Pyridine/Piperidine | Pyridine | - | Reflux | - |
| 5 | 2-OCH₃ | Pyridine/Piperidine | Pyridine | - | Reflux | - |
Data for entries 3-5 are generally high but specific yields were not found in the provided search results.
Table 2: Greener Knoevenagel Condensation of Substituted Benzaldehydes
| Entry | Aldehyde Substituent | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Conversion (%) | Yield of Cinnamic Acid (%) |
| 1 | 4-OH, 3,5-(OCH₃)₂ | Ammonium Bicarbonate | Solvent-free | 2 | 90 | 99 | 85 |
| 2 | 4-OH | Ammonium Bicarbonate | Solvent-free | 2 | 90 | 99 | 88 |
| 3 | 4-OCH₃ | Ammonium Bicarbonate | Solvent-free | 2 | 90 | 95 | 88 |
| 4 | 4-Cl | Ammonium Bicarbonate | Solvent-free | 2 | 140 | 91 | 88 |
| 5 | 4-NO₂ | Ammonium Bicarbonate | Solvent-free | 2 | 140 | 93 | 89 |
Data adapted from a study on solvent-free Knoevenagel condensation.[1][2][3]
Experimental Protocols
Protocol 1: Traditional Synthesis of this compound via Doebner Modification
This protocol is adapted from established procedures for the synthesis of substituted cinnamic acids using a pyridine and piperidine catalyst system.
Materials:
-
2,5-Dimethoxybenzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Graduated cylinders
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,5-dimethoxybenzaldehyde (1.0 eq), malonic acid (1.2-1.5 eq), and anhydrous pyridine (2-3 mL per gram of aldehyde).
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 115°C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then chill it in an ice bath.
-
Precipitation: Slowly pour the cold reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. The this compound will precipitate as a solid.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining pyridine hydrochloride and other impurities.
-
Purification: Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven.
-
Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR). The expected melting point for trans-2,5-Dimethoxycinnamic acid is in the range of 148-150 °C.
Protocol 2: Green Synthesis of this compound
This protocol utilizes a solvent-free approach with a more environmentally benign catalyst, adapted from green chemistry principles for the Knoevenagel condensation.[1][2][3]
Materials:
-
2,5-Dimethoxybenzaldehyde
-
Malonic acid
-
Ammonium bicarbonate
-
Ethyl acetate (for initial mixing and extraction)
-
Deionized water
-
Dilute Hydrochloric Acid (HCl)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Oven or heating block
-
Magnetic stirrer and stir bar
-
Büchner funnel and flask
-
Filter paper
-
Beakers
Procedure:
-
Mixing of Reactants: In a round-bottom flask, combine 2,5-dimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.4 eq).
-
Solvent Removal: Add a minimal amount of ethyl acetate to form a slurry. Remove the solvent using a rotary evaporator to obtain a solvent-free, homogenous mixture of the reactants.
-
Reaction: Heat the solid mixture in an oven or on a heating block at 90-120°C for 2-3 hours. The reaction mixture will melt and then solidify as the reaction progresses.
-
Work-up: After cooling to room temperature, dissolve the solid reaction mass in a mixture of ethyl acetate and water.
-
Acidification and Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with dilute HCl to a pH of approximately 2. Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Drying and Characterization: Dry the purified product and characterize it as described in Protocol 1.
Mandatory Visualization
Caption: Reaction mechanism of the Knoevenagel-Doebner condensation.
Caption: Experimental workflow for this compound synthesis.
References
Application Note: Purification of 2,5-Dimethoxycinnamic Acid by Recrystallization
AN-25DCMA-01
Abstract
This application note provides a detailed protocol for the purification of 2,5-Dimethoxycinnamic acid using a mixed-solvent recrystallization technique. Recrystallization is a highly effective method for purifying solid organic compounds, leveraging the differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures.[1][2][3] This document outlines the principles of solvent selection, a step-by-step experimental protocol, and methods for assessing the purity of the final product, intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a derivative of cinnamic acid that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. For its effective use in subsequent synthetic steps, a high degree of purity is often essential. The presence of impurities, which can include unreacted starting materials, by-products, or degradation products, can negatively impact reaction yields, product quality, and the safety profile of the final active pharmaceutical ingredient (API).[]
Recrystallization is a robust purification technique based on the principle that the solubility of a solid in a solvent increases with temperature.[2] An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but sparingly at lower temperatures.[1][3] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).[2] For cinnamic acid derivatives, a mixed-solvent system, such as ethanol and water, is often highly effective.[3][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for identification and for assessing purity, primarily through melting point analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₁H₁₂O₄ | [7] |
| Molar Mass | 208.21 g/mol | [7] |
| Appearance | Solid | |
| Melting Point | 148-150 °C (lit.) | |
| IUPAC Name | 3-(2,5-dimethoxyphenyl)prop-2-enoic acid | [7] |
Common Impurities
Impurities in this compound typically originate from the synthetic route used.[] Common synthesis methods, such as the Knoevenagel or Perkin condensation, may result in the following types of impurities:
-
Starting Materials: Unreacted 2,5-dimethoxybenzaldehyde or malonic acid (or its equivalent).
-
By-products: Products from side reactions occurring during the synthesis.
-
Isomers: Potential for cis-trans isomers, although the trans isomer is typically more stable and predominant.
-
Degradation Products: Arise from instability during synthesis or storage.[]
Solvent Selection for Recrystallization
The choice of solvent is the most critical factor for successful recrystallization.[1] The ideal solvent should:
-
Completely dissolve the compound at a high temperature.
-
Have very low solubility for the compound at a low temperature.
-
Either not dissolve the impurities at all or dissolve them very well, even at low temperatures.[1]
-
Be chemically inert to the compound.[8]
-
Have a relatively low boiling point for easy removal during the drying step.[8]
For aromatic carboxylic acids like this compound, a mixed-solvent system is often advantageous.[9] A pair of miscible solvents is chosen where the target compound is soluble in one ("soluble solvent") and insoluble in the other ("insoluble solvent").[6] Ethanol and water make an excellent pair for this purpose, as this compound is soluble in ethanol and largely insoluble in water.[6][9]
Table 2: Qualitative Solubility for Solvent System Selection
| Solvent | Solubility of this compound | Role in Mixed-Solvent System | Rationale |
| Ethanol | High | Soluble Solvent | The polar hydroxyl group and nonpolar ethyl group in ethanol effectively solvate the moderately polar cinnamic acid derivative. |
| Water | Very Low | Insoluble Solvent / Anti-solvent | As a highly polar solvent, water is a poor solvent for the largely organic and nonpolar structure of the target compound.[8] |
Protocol: Mixed-Solvent Recrystallization of this compound
Materials and Equipment
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Boiling chips or magnetic stir bar
Equipment:
-
Erlenmeyer flasks (e.g., 50 mL and 125 mL)
-
Hot plate with magnetic stirring capability
-
Graduated cylinders
-
Pasteur pipettes
-
Watch glass (to cover the flask)
-
Büchner funnel and filter flask (for vacuum filtration)
-
Filter paper
-
Vacuum source
-
Ice bath
-
Spatula
-
Drying oven or desiccator
-
Melting point apparatus
Experimental Workflow Diagram
Caption: Figure 1. Experimental Workflow for Recrystallization.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Heat ethanol on a hot plate (do not use a Bunsen burner due to flammability). In a separate beaker, heat deionized water.
-
Add a minimal amount of the hot ethanol to the flask while stirring until the solid just dissolves.[1] It is crucial to avoid adding a large excess of solvent.[1]
-
-
Saturation (Reaching the Cloud Point):
-
Once the solid is dissolved in the hot ethanol, begin adding the hot deionized water dropwise to the solution.
-
Continue adding water until the solution becomes faintly and persistently cloudy.[3] This is the "cloud point" and indicates the solution is saturated.
-
-
Clarification:
-
After reaching the cloud point, add a few more drops of hot ethanol—just enough to make the solution clear again.[3] This ensures that crystallization will begin from a perfectly saturated solution upon cooling.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is conducive to the formation of large, pure crystals.[1]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[1][6]
-
-
Isolation:
-
Set up a Büchner funnel and filter flask for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of an ice-cold mixture of ethanol and water.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the collected crystals with a small volume of the ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.[1] Using ice-cold solvent minimizes the loss of the purified product.[1]
-
-
Drying:
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight, either in a low-temperature drying oven (e.g., 60-70 °C) or in a desiccator under vacuum.
-
-
Purity Assessment:
-
Once completely dry, determine the melting point of the recrystallized this compound.
-
A sharp melting point range close to the literature value (148-150 °C) indicates high purity.[3] A broad or depressed melting point suggests the presence of impurities.[3]
-
Calculate the percent recovery of the purified product.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | Too much solvent was added; the solution is not supersaturated. | Re-heat the solution and evaporate some of the solvent to reduce the total volume. Allow to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod to create nucleation sites.[6] |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly from a highly supersaturated state. | Re-heat the solution to dissolve the oil, add a slightly larger volume of the soluble solvent (ethanol), and allow it to cool more slowly. |
| Low recovery of product | Too much solvent was used; crystals were washed with warm solvent; filtration was performed before crystallization was complete. | Ensure a minimum amount of hot solvent is used for dissolution. Always wash crystals with ice-cold solvent.[1] Ensure the flask is thoroughly cooled in an ice bath before filtration.[1] |
| Colored impurities remain | The impurity has similar solubility to the product; the impurity was trapped in the crystal lattice. | Consider a pre-purification step, such as activated charcoal treatment (if appropriate), before the hot filtration step. Ensure slow cooling to prevent the trapping of impurities. |
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound (CAS 10538-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reagents & Solvents [chem.rochester.edu]
Application Note: HPLC Method for Purity Analysis of 2,5-Dimethoxycinnamic Acid
Introduction
2,5-Dimethoxycinnamic acid is a cinnamic acid derivative with potential applications in pharmaceutical and chemical research. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity is a critical step in quality control to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique widely used for the purity determination of non-volatile and thermally labile compounds. This application note describes a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and the determination of its purity.
Principle of the Method
The method utilizes a reversed-phase C18 column for the separation of this compound from its potential impurities. The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous acid solution and an organic solvent, typically acetonitrile. The acidic modifier, such as trifluoroacetic acid (TFA) or phosphoric acid, is used to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention.[1][2] Detection is performed using a UV detector, as the aromatic ring and conjugated double bond in the cinnamic acid structure provide strong chromophores.
Method Validation
The described analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Experimental Protocol
This protocol provides a step-by-step procedure for the purity analysis of this compound using HPLC.
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.[2][3]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic acid (TFA) or Phosphoric Acid (analytical grade)
-
Methanol (HPLC grade, for sample preparation)
-
2. Chromatographic Conditions
The following conditions are a robust starting point and may be optimized as needed.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 98% A, 2% B2-25 min: Linear gradient to 90% A, 10% B25-40 min: Linear gradient to 85% A, 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 290 nm (or determined by UV scan of the main peak) |
| Injection Volume | 10 µL |
| Run Time | 45 minutes |
3. Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas.
-
Diluent: A mixture of Methanol and Water (50:50, v/v) is a suitable diluent.
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh about 25 mg of the this compound sample to be tested.
-
Transfer it to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.
-
4. System Suitability Test (SST)
Before sample analysis, the performance of the HPLC system must be verified.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution five times.
-
Evaluate the system suitability parameters based on the five replicate injections of the standard solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
5. Analysis Procedure
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and integrate all the peaks.
-
Identify the main peak of this compound based on the retention time of the standard.
-
Calculate the percentage purity of the sample.
6. Calculation of Purity
The purity of the this compound sample is calculated based on the area normalization method.
% Purity = (Area of the main peak / Total area of all peaks) x 100
Any impurity exceeding the reporting threshold (e.g., 0.05%) should be reported.
Data Presentation
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 15.21 | 1254321 | 1.12 | 5600 |
| 2 | 15.22 | 1256789 | 1.13 | 5580 |
| 3 | 15.20 | 1253987 | 1.12 | 5610 |
| 4 | 15.23 | 1258012 | 1.14 | 5550 |
| 5 | 15.21 | 1255543 | 1.13 | 5590 |
| Mean | 15.21 | 1255730 | 1.13 | 5586 |
| % RSD | 0.07% | 0.13% | - | - |
Note: The data presented in this table is representative and serves as an example.
Table 2: Sample Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area | % Area |
| 1 | 8.54 | 3456 | 0.12 |
| 2 | 12.89 | 5890 | 0.20 |
| 3 (Main) | 15.22 | 2925678 | 99.54 |
| 4 | 19.76 | 4012 | 0.14 |
| Total | 2939036 | 100.00 |
Note: The data presented in this table is representative and serves as an example.
Mandatory Visualization
Caption: Workflow for the HPLC purity analysis of this compound.
References
Application Notes and Protocols: 2,5-Dimethoxycinnamic Acid as a Versatile Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,5-dimethoxycinnamic acid as a key intermediate in the synthesis of complex organic molecules with potential therapeutic applications. Detailed protocols for the synthesis of this compound and its subsequent use as a precursor in the preparation of stilbene and isoquinoline derivatives are presented.
Introduction
Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found in a variety of plants.[1] They serve as important precursors in the biosynthesis of numerous commercially and pharmacologically significant molecules.[1][2] Methoxylated cinnamic acids, in particular, have garnered considerable interest due to their diverse biological activities, including antioxidant, anti-inflammatory, antidiabetic, and anticancer properties.[2] this compound, with its specific substitution pattern on the aromatic ring, offers a unique chemical scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science. This document outlines its synthesis and application as a precursor for generating molecular diversity.
Synthesis of this compound
The most common and efficient laboratory synthesis of this compound involves a two-step process starting from the readily available 1,4-dimethoxybenzene. The first step is the formylation of 1,4-dimethoxybenzene to produce 2,5-dimethoxybenzaldehyde, which is then subjected to a condensation reaction with malonic acid to yield the target cinnamic acid derivative.
Protocol 1: Synthesis of 2,5-Dimethoxybenzaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.[3]
Materials:
-
1,4-Dimethoxybenzene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Sodium acetate
-
Water
-
Ice
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool a solution of DMF in CH₂Cl₂ to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF solution while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1,4-dimethoxybenzene in CH₂Cl₂ dropwise to the Vilsmeier reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the product with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,5-dimethoxybenzaldehyde.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound via Knoevenagel Condensation
This protocol utilizes the condensation of the synthesized 2,5-dimethoxybenzaldehyde with malonic acid.
Materials:
-
2,5-Dimethoxybenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalyst)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde and malonic acid in pyridine.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Reaction Step | Starting Material | Key Reagents | Typical Yield |
| Vilsmeier-Haack Formylation | 1,4-Dimethoxybenzene | POCl₃, DMF | 70-85% |
| Knoevenagel Condensation | 2,5-Dimethoxybenzaldehyde | Malonic Acid, Pyridine, Piperidine | 85-95% |
Application of this compound in Synthesis
Application 1: Synthesis of a 2,5-Dimethoxy-Substituted Stilbene Derivative
Stilbenes are a class of compounds with a wide range of biological activities.[4] Resveratrol is a well-known example. The following protocol outlines a synthetic route to a resveratrol analog using this compound as a precursor, proceeding through a Heck reaction.
Workflow for Stilbene Synthesis
Caption: Synthetic workflow for a 2,5-dimethoxy-substituted stilbene.
Protocol 3: Synthesis of a 2,5-Dimethoxy-Substituted Stilbene via Heck Reaction
Step 3a: Preparation of 2,5-Dimethoxystyrene from this compound
-
Decarboxylation: Heat this compound with a copper catalyst (e.g., copper chromite) in quinoline to induce decarboxylation to 2,5-dimethoxystyrene. The reaction progress can be monitored by the evolution of CO₂.
-
Purification: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent. Purify the crude 2,5-dimethoxystyrene by column chromatography.
Step 3b: Heck Reaction
-
In a Schlenk flask, combine 2,5-dimethoxystyrene, an aryl halide (e.g., 4-iodoanisole), palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., tri(o-tolyl)phosphine), and a base (e.g., triethylamine) in an anhydrous solvent (e.g., DMF or acetonitrile).
-
Degas the mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure.
-
Purify the resulting stilbene derivative by column chromatography.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Typical Yield |
| 2,5-Dimethoxystyrene | 4-Iodoanisole | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | (E)-1-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethene | 60-80% |
Application 2: Synthesis of a 1-(2,5-Dimethoxystyryl)isoquinoline Derivative
Isoquinoline alkaloids represent a large and diverse family of natural products with a wide range of pharmacological activities. The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines, which can be further modified.[5]
Workflow for Isoquinoline Synthesis
Caption: Synthetic workflow for a substituted isoquinoline.
Protocol 4: Synthesis of a Substituted Isoquinoline
Step 4a: Amide Formation
-
Dissolve this compound in an anhydrous solvent like DMF or CH₂Cl₂.
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of homoveratrylamine (2-(3,4-dimethoxyphenyl)ethanamine) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Upon completion, perform an aqueous workup and extract the amide product with an organic solvent.
-
Purify the crude amide by recrystallization or column chromatography.
Step 4b: Bischler-Napieralski Cyclization and Dehydrogenation
-
Dissolve the purified amide from the previous step in an anhydrous solvent (e.g., acetonitrile or toluene).
-
Add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction and carefully quench with ice water. Basify the solution and extract the 3,4-dihydroisoquinoline product.
-
For aromatization to the isoquinoline, the crude dihydroisoquinoline can be heated with a dehydrogenation catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent (e.g., decalin).
-
Purify the final isoquinoline product by column chromatography.
| Intermediate | Key Reagents | Product | Typical Yield |
| N-(3,4-Dimethoxyphenethyl)-2,5-dimethoxycinnamide | POCl₃ | 1-((E)-2,5-dimethoxystyryl)-6,7-dimethoxy-3,4-dihydroisoquinoline | 50-70% |
| 1-((E)-2,5-dimethoxystyryl)-6,7-dimethoxy-3,4-dihydroisoquinoline | Pd/C | 1-((E)-2,5-dimethoxystyryl)-6,7-dimethoxyisoquinoline | 80-90% |
Conclusion
This compound is a valuable and versatile precursor in organic synthesis. Its straightforward preparation from inexpensive starting materials and the reactivity of its carboxylic acid and alkene functionalities allow for its incorporation into a variety of molecular scaffolds. The protocols provided herein for the synthesis of stilbene and isoquinoline derivatives demonstrate its potential for the generation of compound libraries for drug discovery and development programs. The strategic placement of the two methoxy groups on the phenyl ring can also be exploited for further functionalization, offering numerous possibilities for the synthesis of complex target molecules.
References
- 1. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cajmns.casjournal.org [cajmns.casjournal.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 2,5-Dimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic compound found in various plants. Cinnamic acid and its derivatives have garnered significant interest in pharmacological research due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The evaluation of the cytotoxic potential of novel compounds like this compound is a critical first step in the drug discovery process, particularly in the field of oncology. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT assay, along with data on related compounds and a proposed mechanism of action.
Data Presentation: Cytotoxicity of Cinnamic Acid Derivatives
The cytotoxic activity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. While specific IC50 values for this compound are not extensively reported in publicly available literature, the following table summarizes the IC50 values of various other cinnamic acid derivatives against different cancer cell lines to provide a comparative context. Researchers can use this data as a reference for designing dose-response studies for this compound.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Cinnamic acid esters and amides | HeLa, K562, Fem-x, MCF-7 | 42 - 166 | [1][2] |
| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate | A549 (non-small-cell lung cancer) | 40.55 ± 0.41 | [3] |
| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate | SK-MEL-147 (melanoma) | 62.69 ± 0.70 | [3] |
| Cinnamic acid | HT-144 (human melanoma) | 2400 | [4] |
| Ethyl-p-methoxycinnamate | CL-6 (cholangiocarcinoma) | ~1179 (converted from 245.5 µg/ml) | [5] |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the formazan is proportional to the number of metabolically active cells.
Materials:
-
This compound
-
Selected cancer cell line(s) (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 200 µM). It is advisable to perform a preliminary range-finding experiment.
-
After 24 hours of cell seeding, carefully remove the medium from each well.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot a dose-response curve of cell viability versus compound concentration.
-
Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Experimental Workflow
References
- 1. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antioxidant Activity of 2,5-Dimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[1] Phenolic compounds, such as 2,5-Dimethoxycinnamic acid, are of significant interest for their potential antioxidant properties, which enable them to scavenge free radicals and mitigate oxidative damage.[1][2] Accurate and standardized assessment of the antioxidant activity of such compounds is crucial for the development of novel therapeutic agents and functional foods.[1]
These application notes provide detailed protocols for several widely used in vitro chemical assays to evaluate the antioxidant capacity of this compound. The methodologies described herein are fundamental for screening, characterization, and validation of the antioxidant potential of this and other phenolic compounds.[3]
General Experimental Workflow
The evaluation of antioxidant activity typically follows a systematic approach, beginning with simple, rapid chemical assays and potentially progressing to more complex biological systems. This workflow ensures a comprehensive assessment of a compound's antioxidant profile.
Caption: General workflow for assessing the antioxidant activity of this compound.
Data Presentation
Quantitative data from antioxidant assays are typically summarized to facilitate comparison between the test compound and standard antioxidants. The half-maximal inhibitory concentration (IC50) is a common metric for radical scavenging assays, representing the concentration of the antioxidant required to scavenge 50% of the initial radicals. For other assays, results are often expressed as Trolox equivalents (TE), comparing the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
Table 1: Illustrative Antioxidant Activity Data for 2,5-Disubstituted Benzoic Acid Derivatives
| Compound | Substituents | DPPH Scavenging Activity (IC50, µM) | ABTS Scavenging Activity (IC50, µM) |
| 2,5-Dimethoxybenzoic acid | 2,5-(OCH₃)₂ | > 1000 | > 1000 |
| 2-Hydroxy-5-methoxybenzoic acid | 2-OH, 5-OCH₃ | 150 | 120 |
| 5-Hydroxy-2-methoxybenzoic acid | 5-OH, 2-OCH₃ | 180 | 145 |
| 2,5-Dihydroxybenzoic acid | 2,5-(OH)₂ | 55 | 40 |
| Ascorbic Acid (Reference) | - | 45 | 35 |
| Trolox (Reference) | - | 60 | 50 |
Note: This data is for 2,5-dimethoxybenzoic acid and its derivatives and is provided for illustrative purposes to guide expected outcomes. The antioxidant activity of this compound will need to be experimentally determined.[4]
Experimental Protocols
Detailed methodologies for the most common antioxidant assays are provided below. It is recommended to perform these assays in a 96-well microplate format for high-throughput screening.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1] The reduction of the purple DPPH radical to a pale yellow hydrazine is monitored spectrophotometrically by a decrease in absorbance at approximately 517 nm.[1][4]
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
This compound (test compound)
-
Trolox or Ascorbic acid (reference standards)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[4]
-
Sample Preparation: Dissolve this compound and reference standards in methanol to prepare stock solutions (e.g., 1 mg/mL). Prepare serial dilutions from the stock solutions to obtain a range of concentrations.[4]
-
Assay:
-
Add 50 µL of the sample or standard solution at different concentrations to the wells of a 96-well plate.[4]
-
Add 150 µL of the DPPH solution to each well.[4]
-
Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
Measure the absorbance at 517 nm.[4]
-
A control well should contain 50 µL of methanol and 150 µL of DPPH solution.[4]
-
A blank well should contain 200 µL of methanol.[4]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:[4]
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[4][5]
Reagents and Materials:
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound (test compound)
-
Trolox (reference standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[4][5]
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[4]
-
Sample Preparation: Prepare serial dilutions of the test compound and reference standard in the same solvent used for the working solution.[4]
-
Assay:
Data Analysis: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.[4]
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at 593 nm.[6]
Reagents and Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound (test compound)
-
Ferrous sulfate (FeSO₄) or Trolox (reference standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[1][7]
-
Sample Preparation: Prepare serial dilutions of the test compound and reference standard.
-
Assay:
Data Analysis: A standard curve is generated by plotting the absorbance of the FeSO₄ or Trolox standards against their concentrations. The antioxidant capacity of the sample is then determined from the standard curve and expressed as FeSO₄ or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[10][11]
Reagents and Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound (test compound)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Sample Preparation: Dissolve the test compound in an appropriate solvent and prepare serial dilutions.
-
Assay:
-
Add 150 µL of the fluorescein working solution to each well.[11]
-
Add 25 µL of the sample, standard, or blank (buffer) to the respective wells.[11]
-
Incubate the plate at 37°C for 30 minutes.[11]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.[11]
-
Immediately begin kinetic fluorescence readings (Excitation: ~485 nm, Emission: ~520 nm) every 1-2 minutes for at least 60 minutes.[11]
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the sample from the standard curve and express it as Trolox equivalents.
Structure-Activity Relationship Insights
The antioxidant activity of phenolic compounds is closely linked to their chemical structure. For cinnamic acid derivatives, the number and position of hydroxyl and methoxy groups on the phenyl ring are critical determinants of their radical scavenging and reducing capabilities.
Caption: Key structural features influencing the antioxidant activity of phenolic acids.
Generally, an increase in the number of hydroxyl groups enhances antioxidant activity.[2] The methoxy groups, as present in this compound, are electron-donating and can increase the stability of the phenoxyl radical formed after hydrogen donation, thereby contributing to antioxidant capacity. However, steric hindrance from bulky groups can sometimes negatively impact the interaction with free radicals. The conjugated double bond in the cinnamic acid structure also plays a role in stabilizing the radical through resonance. Experimental validation using the described assays is essential to determine the precise antioxidant potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.elabscience.com [file.elabscience.com]
- 9. scribd.com [scribd.com]
- 10. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dimethoxycinnamic Acid
Welcome to the technical support center for the synthesis of 2,5-Dimethoxycinnamic acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues encountered during the synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and effective methods for synthesizing this compound are the Knoevenagel condensation, the Perkin reaction, and the Heck reaction. The Knoevenagel condensation, particularly the Doebner modification, is often favored for its relatively mild conditions and good yields.
Q2: What is the typical starting material for the synthesis of this compound?
A2: The primary starting material for the synthesis of this compound is 2,5-dimethoxybenzaldehyde. This aldehyde can be synthesized from 1,4-dimethoxybenzene through formylation reactions like the Vilsmeyer-Haack or Gattermann reaction.
Q3: My reaction yields are consistently low. What are the general factors I should investigate?
A3: Low yields can stem from several factors. Key areas to investigate include the purity of your starting materials (especially the 2,5-dimethoxybenzaldehyde), the freshness and quality of your reagents and solvents, adherence to optimal reaction temperatures, and the efficiency of your workup and purification procedures. Inadequate reaction time or inefficient mixing can also contribute to lower yields.
Q4: I am observing a significant amount of side products in my reaction mixture. What are the likely culprits?
A4: The nature of the side products depends on the synthetic route. In Knoevenagel condensations, incomplete reaction can leave unreacted starting materials. In Perkin reactions, self-condensation of the anhydride can occur. For Heck reactions, the formation of regioisomers (branched vs. linear products) is a common issue. Additionally, oxidation of the aldehyde starting material to the corresponding carboxylic acid (2,5-dimethoxybenzoic acid) can occur, especially if the starting material has been stored for a long time.
Q5: How can I best purify the final this compound product?
A5: Purification is typically achieved through recrystallization. A common solvent system is an ethanol/water mixture. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity is observed. Upon cooling, the purified this compound should crystallize out. Washing the filtered crystals with cold water helps remove any remaining water-soluble impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Impure Starting Materials | Ensure the 2,5-dimethoxybenzaldehyde is pure. If it is old or discolored, consider purifying it by distillation or recrystallization before use. |
| Inactive Catalyst/Base | Use fresh, anhydrous catalysts and bases. For instance, in the Perkin reaction, ensure the sodium acetate is freshly fused and finely powdered. |
| Suboptimal Reaction Temperature | Carefully control the reaction temperature as specified in the protocol. For Knoevenagel condensations, gentle heating may be required, while Perkin reactions often necessitate higher temperatures. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup. |
| Poor Quality Solvents | Use dry, high-purity solvents. The presence of water can interfere with many of the reagents used in these syntheses. |
Issue 2: Product is Contaminated with Impurities
| Possible Cause | Suggested Solution |
| Presence of Unreacted 2,5-Dimethoxybenzaldehyde | Increase the reaction time or temperature slightly. Ensure the stoichiometry of the reagents is correct. |
| Formation of 2,5-Dimethoxybenzoic Acid | Use fresh 2,5-dimethoxybenzaldehyde. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation. |
| Formation of Polymeric or Tar-like Substances | This can be caused by excessively high temperatures or highly concentrated reagents. Ensure proper temperature control and consider diluting the reaction mixture. |
| Incomplete Decarboxylation (in Knoevenagel-Doebner) | Ensure the reaction is heated for a sufficient amount of time at the appropriate temperature to drive the decarboxylation to completion. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution | | Product Oiling Out During Recrystallization | This can happen if the solution is supersaturated or cools too quickly. Try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization. Adjusting the solvent ratio may also be necessary. | | Product is Highly Soluble in the Recrystallization Solvent | If the product is too soluble, you will experience significant loss. Try a different solvent system or use a smaller amount of the initial solvent for dissolution. | | Product is Colored (Yellow/Brown) | This may indicate the presence of quinone-type byproducts from the oxidation of the starting material. Treating the crude product with a small amount of a reducing agent like sodium bisulfite during workup can sometimes help. |
Data Presentation: Comparison of Synthetic Methods for Cinnamic Acids
The following table provides a general comparison of the Knoevenagel, Perkin, and Heck reactions for the synthesis of substituted cinnamic acids. The values are based on typical literature reports for analogous compounds and may vary for the specific synthesis of this compound.
| Synthetic Method | Typical Reagents | Typical Catalyst/Base | Reaction Conditions | Reported Yield Range | Key Advantages | Common Disadvantages |
| Knoevenagel Condensation | Aldehyde, Malonic Acid | Piperidine, Pyridine, or other amines | Mild heating (reflux in a suitable solvent) | 60-95% | High yields, mild conditions | Use of potentially toxic pyridine |
| Perkin Reaction | Aldehyde, Acetic Anhydride | Sodium or Potassium Acetate | High temperatures (160-180 °C) | 40-70% | Uses readily available reagents | High temperatures, lower yields, potential for side reactions |
| Heck Reaction | Aryl Halide, Acrylic Acid | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base (e.g., Et₃N) | Moderate heating (80-120 °C) | 50-90% | High functional group tolerance | Expensive and toxic catalyst, potential for regioisomer formation |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel-Doebner Condensation
This protocol is adapted from established procedures for similar substituted benzaldehydes.
Materials:
-
2,5-Dimethoxybenzaldehyde
-
Malonic Acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and pyridine (as a solvent).
-
To this mixture, add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Heat the reaction mixture to reflux (around 110-115 °C) and maintain for 3-4 hours. The evolution of carbon dioxide should be observed.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water.
-
Acidify the mixture by slowly adding concentrated HCl with stirring until the pH is acidic (pH ~2). A precipitate of crude this compound will form.
-
Collect the crude product by vacuum filtration and wash the filter cake with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven. The expected yield is in the range of 70-85%.
Protocol 2: General Procedure for the Perkin Reaction
Materials:
-
2,5-Dimethoxybenzaldehyde
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
Procedure:
-
In a dry round-bottom flask, combine 2,5-dimethoxybenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and freshly fused, finely powdered anhydrous sodium acetate (1 equivalent).
-
Heat the mixture in an oil bath to 170-180 °C for 4-5 hours.
-
Allow the reaction mixture to cool slightly and then pour it into a beaker of water while still hot.
-
Boil the mixture for 15-20 minutes to hydrolyze the excess acetic anhydride.
-
If the product does not crystallize upon cooling, acidify the solution with concentrated HCl.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 3: General Procedure for the Heck Reaction
Materials:
-
2,5-Dibromo-1,4-dimethoxybenzene or 2-bromo-1,4-dimethoxybenzene
-
Acrylic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (or another suitable solvent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen), add Pd(OAc)₂ (1-5 mol%), PPh₃ (2-10 mol%), and the aryl halide (1 equivalent).
-
Add the solvent (e.g., acetonitrile) followed by acrylic acid (1.2 equivalents) and triethylamine (1.5 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir until the starting aryl halide is consumed (monitor by TLC or GC).
-
Cool the reaction mixture, filter to remove any palladium black, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Visualizations
Caption: Mechanism of the Knoevenagel-Doebner condensation for this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Common side reactions in the synthesis of cinnamic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamic acid and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cinnamic acid and its derivatives?
A1: The most prevalent laboratory and industrial methods for synthesizing cinnamic acid and its derivatives are the Perkin reaction, the Knoevenagel condensation, the Claisen-Schmidt condensation, and the Heck reaction.[1][2] Each method has its own advantages and potential for side reactions.[1]
Q2: What are common impurities found in commercially available cinnamic acid?
A2: Common impurities can include cis-cinnamic acid (isomer), cinnamaldehyde, cinnamyl alcohol, benzoic acid, and residual solvents.[3] Technical grades of cinnamic acid typically have an assay of 98.0% or greater for the trans-isomer.[3]
Troubleshooting Guides by Reaction Type
Perkin Reaction
The Perkin reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid.[1][4][5]
Q3: My Perkin reaction has a low yield. What are the possible causes and solutions?
A3: Low yields in the Perkin reaction can stem from several factors:
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Moisture: The reaction is sensitive to moisture, which can hydrolyze the acetic anhydride. Ensure all glassware is thoroughly dried and use anhydrous reagents.[1]
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Impure Reactants: Benzaldehyde can oxidize to benzoic acid upon exposure to air. It is advisable to use freshly distilled benzaldehyde.[1]
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Reaction Temperature and Time: The Perkin reaction typically requires high temperatures (around 180°C) and long reaction times (3-5 hours) to proceed to completion.[1] Ensure the reaction is heated adequately and for a sufficient duration.
-
Insufficient Mixing: Inadequate stirring can lead to a heterogeneous reaction mixture and incomplete reaction.[1]
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Suboptimal Base: The choice and quality of the basic catalyst are crucial. Anhydrous sodium or potassium acetate is commonly used.[1]
Q4: I have observed the formation of a dark, resinous byproduct in my Perkin reaction. What is it and how can I avoid it?
A4: The formation of dark, resinous materials is a common issue in the Perkin reaction, often attributed to the self-condensation of benzaldehyde or other side reactions occurring under basic conditions at high temperatures.[1] To minimize this, ensure the reaction temperature does not significantly exceed the recommended range and use purified benzaldehyde to avoid impurities that might catalyze polymerization.[1] A proper workup procedure, including treatment with activated charcoal, can help remove some of these colored impurities.[1]
Q5: What are the common side products in the Perkin reaction?
A5: Besides resinous materials, potential side products include:
-
Decarboxylation Product: The intermediate mixed anhydride can undergo decarboxylation to form stilbene (1,2-diphenylethene), although this is generally a minor side reaction.[1]
-
Aldol Condensation Products of Acetic Anhydride: Self-condensation of acetic anhydride can occur, but this is less common under standard Perkin conditions.[1]
-
Unwanted products from aldehydes: In the presence of a base, aldehydes can lead to the formation of unwanted side products.[6][7]
| Side Product | Typical Conditions Favoring Formation | Mitigation Strategy |
| Resinous materials | High temperatures, impure benzaldehyde | Control temperature, use purified reactants |
| Stilbene | High temperatures | Control reaction temperature |
| Acetic anhydride self-condensation products | Less common under standard conditions | Adhere to established protocols |
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, such as malonic acid, in the presence of a basic catalyst like an amine (e.g., piperidine or pyridine).[1][8]
Q6: My Knoevenagel condensation is not proceeding to completion. What could be the issue?
A6: Incomplete conversion in a Knoevenagel condensation can be due to:
-
Catalyst Inactivity: The amine catalyst may be of poor quality or used in an insufficient amount.[1]
-
Reaction Conditions: The reaction often requires refluxing for several hours. Ensure the reaction is heated appropriately.[1]
-
Steric Hindrance: If using a substituted benzaldehyde, steric hindrance can slow down the reaction rate.[1]
Q7: I am observing byproducts other than cinnamic acid in my Knoevenagel reaction. What are they?
A7: While generally a clean reaction for cinnamic acid synthesis, potential side products can include:
-
Michael Addition Product: The initial product or the final cinnamic acid can potentially undergo a Michael addition with another molecule of the malonic acid enolate, especially if a strong base is used.[1]
-
Dimerization of Styrene Derivatives: If the reaction is performed in water, dimerization of the resulting styrene derivatives (formed via decarboxylation) has been observed.[1]
Q8: How can I control the decarboxylation step in the Knoevenagel-Doebner reaction?
A8: The decarboxylation of the intermediate arylidenemalonic acid is a key step in the Doebner modification to yield cinnamic acid. This step is facilitated by the use of pyridine as a solvent and heating. If the dicarboxylic acid intermediate is desired, milder reaction conditions and a different solvent may be necessary.[1]
| Side Product | Typical Conditions Favoring Formation | Mitigation Strategy |
| Michael addition product | Use of a strong base | Use a weaker amine catalyst (e.g., piperidine) |
| Dimerization of styrene derivatives | Reaction in aqueous media | Use an organic solvent like pyridine or toluene |
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen.[2]
Q9: How can I minimize side reactions in a Claisen-Schmidt condensation?
A9: A common side reaction is the self-condensation of the enolizable ketone or aldehyde.[2] To minimize this, it is advisable to use a non-enolizable aromatic aldehyde, such as benzaldehyde, which lacks α-hydrogens.[2] Another potential side reaction is the Cannizzaro reaction, which can occur with non-enolizable aldehydes under strong basic conditions.[2] Using milder basic conditions and lower reaction temperatures can help suppress this unwanted reaction.[2]
| Side Product | Typical Conditions Favoring Formation | Mitigation Strategy |
| Self-condensation product | Use of an enolizable aldehyde/ketone | Use a non-enolizable aromatic aldehyde |
| Cannizzaro reaction product | Strong basic conditions | Use milder base and lower temperature |
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction where an aryl halide is coupled with an acrylic acid derivative.[1]
Q10: My Heck reaction for cinnamic acid synthesis is sluggish or fails. What are the common causes?
A10: A sluggish or failed Heck reaction can be attributed to:
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Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with purified reagents and solvents.[1]
-
Choice of Base: The base plays a critical role in neutralizing the hydrogen halide byproduct. Common bases include triethylamine, potassium carbonate, and sodium acetate. The choice of base can significantly impact the reaction rate and yield.[1]
-
Ligand Selection: The choice of phosphine ligand for the palladium catalyst is crucial. The ligand stabilizes the palladium complex and influences its reactivity.[1]
-
Aryl Halide Reactivity: The reactivity of the aryl halide is in the order of I > Br > Cl. Aryl chlorides may require more forcing conditions or specialized catalyst systems.[1]
Q11: What are the potential byproducts in a Heck reaction for cinnamic acid synthesis?
A11: While the Heck reaction is known for its high selectivity, potential byproducts include:
-
Homocoupling of the Aryl Halide: The aryl halide can react with itself to form a biaryl compound. This is more prevalent at higher temperatures and with certain catalyst systems.[1]
-
Double Addition to the Alkene: In some cases, a second molecule of the aryl halide can add to the double bond of the newly formed cinnamic acid derivative.[1]
-
Isomerization of the Double Bond: While the trans isomer is generally favored, some conditions may lead to the formation of the cis isomer.[1]
| Side Product | Typical Conditions Favoring Formation | Mitigation Strategy |
| Aryl halide homocoupling | Higher temperatures | Optimize temperature, select appropriate catalyst system |
| Double addition to alkene | Certain catalyst systems and reaction conditions | Modify catalyst and reaction parameters |
| cis-isomer formation | Non-optimal reaction conditions | Fine-tune reaction conditions to favor trans isomer |
Experimental Protocols
Perkin Reaction for Cinnamic Acid Synthesis [1]
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Apparatus Setup: In a round-bottom flask fitted with a reflux condenser, place a magnetic stir bar.
-
Reagent Addition: To the flask, add 10.0 g of freshly distilled benzaldehyde, 15.0 g of acetic anhydride, and 5.0 g of anhydrous sodium acetate.
-
Reaction: Heat the mixture to 180°C and maintain this temperature with vigorous stirring for 4 hours.
-
Work-up:
-
Allow the reaction mixture to cool slightly and then pour it into 100 mL of water.
-
Add a saturated solution of sodium carbonate until the mixture is alkaline to litmus paper.
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Steam distill the mixture to remove any unreacted benzaldehyde.
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Cool the remaining solution and filter it to remove any resinous byproducts.
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Acidify the filtrate with concentrated hydrochloric acid until the precipitation of cinnamic acid is complete.
-
Collect the crude cinnamic acid by filtration and wash with cold water.
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Recrystallize the crude product from hot water or a mixture of ethanol and water.
-
Knoevenagel Condensation for Cinnamic Acid Synthesis (Doebner Modification) [1]
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Apparatus Setup: In a round-bottom flask fitted with a reflux condenser, place a magnetic stir bar.
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Reagent Addition: Add 10.4 g of malonic acid, 10.6 g of benzaldehyde, and 20 mL of pyridine to the flask.
-
Reaction: Heat the mixture to reflux with stirring for 2-3 hours.
-
Work-up:
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Cool the reaction mixture to room temperature.
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Pour the mixture into a beaker containing 100 mL of cold water and 20 mL of concentrated hydrochloric acid.
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Stir the mixture until the precipitation of cinnamic acid is complete.
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Collect the crude product by filtration and wash with cold water.
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Recrystallize from a suitable solvent.
-
Heck Reaction for Cinnamic Acid Synthesis [1]
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Apparatus Setup: Use a Schlenk flask or a similar apparatus to maintain an inert atmosphere.
-
Reagent Addition (under inert atmosphere): To the flask, add 0.05 mol% of palladium(II) acetate, 0.1 mol% of triphenylphosphine, and 10 mmol of iodobenzene. Add 15 mL of a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add 12 mmol of acrylic acid and 15 mmol of triethylamine.
-
Reaction: Heat the reaction mixture to 80-100°C under a nitrogen atmosphere for 4-8 hours.
-
Work-up:
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Cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of water and acidify with 1M HCl to a pH of ~2.
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Extract the aqueous layer with ethyl acetate (3 x 30 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Workflow for the Perkin reaction synthesis of cinnamic acid.
References
Troubleshooting low purity in 2,5-Dimethoxycinnamic acid crystallization
Welcome to the Technical Support Center for the crystallization of 2,5-Dimethoxycinnamic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for achieving high purity in your crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its crystallization?
A1: Understanding the physical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| Melting Point | 147-150 °C | [2] |
| Appearance | Light orange to Yellow to Green powder to crystal | [2] |
| pKa | 4.40 ± 0.10 (Predicted) | [2] |
| Water Solubility | log₁₀(S) = -2.05 (S in mol/L) | [1] |
Q2: What is a common synthetic route for this compound and what are the likely impurities?
A2: this compound is commonly synthesized via the Knoevenagel condensation of 2,5-dimethoxybenzaldehyde with malonic acid, often using a basic catalyst like piperidine or pyridine in a suitable solvent.[3][4][5]
Potential impurities to be aware of include:
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Unreacted Starting Materials: 2,5-dimethoxybenzaldehyde and malonic acid.
-
Catalyst Residues: Piperidine, pyridine, or other amine catalysts.
-
Side Products: Although specific side products for this reaction are not extensively documented, general side reactions in Knoevenagel condensations can include Michael addition products or self-condensation products of the aldehyde.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For cinnamic acid derivatives, mixed solvent systems are often effective.[6][7] A common approach is to use a pair of miscible solvents, one in which the compound is soluble (the "solvent") and another in which it is insoluble (the "anti-solvent").
Based on the properties of similar compounds, good starting points for solvent screening include:
-
Alcohols (Methanol, Ethanol): 2,3-Dimethoxycinnamic acid shows good solubility in hot methanol.[8] An ethanol/water mixture is a common choice for recrystallizing cinnamic acid derivatives.[7]
-
Ketones (Acetone): Can be an effective solvent.
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Esters (Ethyl Acetate): Often a good choice for moderately polar compounds.
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Water: this compound has low water solubility, making it a suitable anti-solvent in a mixed solvent system.[1]
A systematic approach to solvent selection is recommended, starting with small-scale solubility tests.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Crystal Formation Upon Cooling
| Potential Cause | Solution |
| Too much solvent was used. | Concentrate the solution by boiling off some of the solvent and allow it to cool again. |
| The solution is not sufficiently supersaturated. | If the solution is clear, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Alternatively, add a seed crystal of pure this compound. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling rate. |
| Inappropriate solvent system. | The solubility of the compound in the chosen solvent at low temperatures may still be too high. Re-evaluate the solvent system through small-scale solubility tests. |
Problem 2: The Product "Oils Out" Instead of Crystallizing
"Oiling out" occurs when the compound separates from the solution as a liquid layer instead of forming solid crystals.
| Potential Cause | Solution |
| The solution is too concentrated, leading to precipitation above the compound's melting point. | Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent. Allow the solution to cool more slowly. |
| High levels of impurities are depressing the melting point of the mixture. | Consider a pre-purification step, such as passing the solution through a short column of silica gel or treating it with activated carbon to remove colored impurities. |
| The boiling point of the solvent is higher than the melting point of the compound. | Select a solvent or a mixed solvent system with a lower boiling point. |
Problem 3: Crystals are Colored or Appear Impure
| Potential Cause | Solution |
| Colored impurities are co-crystallizing with the product. | Before crystallization, treat the hot solution with a small amount of activated carbon to adsorb colored impurities, followed by hot filtration to remove the carbon. Be aware that activated carbon can also adsorb some of the desired product, potentially reducing the yield. |
| Insoluble impurities are trapped within the crystals. | Ensure all the crude solid is fully dissolved in the minimum amount of hot solvent. If insoluble material remains, perform a hot gravity filtration to remove it before allowing the solution to cool and crystallize. |
| The crystals were not washed properly after filtration. | Wash the collected crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities. |
Experimental Protocols
Protocol 1: Recrystallization using an Ethanol/Water Mixed Solvent System
This protocol is a general guideline and may require optimization based on the purity of the starting material.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the solution gently on a hot plate.
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Addition of Anti-solvent: While the ethanol solution is hot, add hot water dropwise until the solution becomes faintly and persistently cloudy (the cloud point).
-
Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently cool the flask in an ice bath for about 30 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture (in the same approximate ratio as the final crystallization mixture).
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Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: A general workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Purity
References
- 1. This compound (CAS 10538-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 10538-51-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The Knoevenagel Condensation | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buy 2,3-Dimethoxycinnamic acid | 7461-60-1 [smolecule.com]
Technical Support Center: Purification of 2,5-Dimethoxycinnamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,5-Dimethoxycinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities in this compound typically arise from its synthesis, which is often a Knoevenagel condensation between 2,5-dimethoxybenzaldehyde and malonic acid. Potential impurities include:
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Unreacted starting materials: 2,5-dimethoxybenzaldehyde and malonic acid.
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Side-reaction byproducts: While specific byproducts for this reaction are not extensively documented, general side reactions in Knoevenagel condensations can lead to the formation of Michael adducts or other condensation products.
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Colored impurities: The presence of colored impurities, such as quinones, may result from the oxidation of the starting material, 1,4-dimethoxybenzene, if it was used in the synthesis of the precursor aldehyde.
Q2: What are the primary methods for purifying this compound?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
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Melting Point: Pure, predominantly trans this compound has a reported melting point of 148-150 °C. A broad or depressed melting point range is indicative of impurities.
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Thin-Layer Chromatography (TLC): TLC can be used to quickly check for the presence of multiple components in your sample.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and help identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a sample and quantifying any impurities present.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Solution(s) |
| Compound does not dissolve in the hot solvent. | - Insufficient solvent.- Inappropriate solvent choice. | - Add more solvent in small increments until the compound dissolves.- Choose a more suitable solvent or solvent system. For cinnamic acid derivatives, mixed solvent systems like ethanol/water or methanol/water are often effective. |
| Compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- The presence of impurities that inhibit crystallization. | - Use a lower-boiling solvent.- Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound. |
| Poor recovery of the purified compound. | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Concentrate the solution by boiling off some of the solvent.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.- Use a minimal amount of ice-cold solvent to wash the crystals.- Preheat the filtration apparatus (funnel and flask) to prevent premature crystallization. |
| Crystals are colored. | - Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Solution(s) |
| Poor separation of the compound from impurities. | - Inappropriate mobile phase polarity. | - Adjust the polarity of the mobile phase. For cinnamic acids, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point. Test different ratios using TLC to find the optimal separation. |
| Compound is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Tailing of the compound spot on TLC and broad peaks during column chromatography. | - The compound is interacting too strongly with the stationary phase (silica gel). | - Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This can help to protonate the carboxylic acid group and reduce its interaction with the silica gel. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a general method for the recrystallization of cinnamic acid derivatives and can be adapted for this compound.
Materials:
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Crude this compound
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Ethanol
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Deionized water
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Erlenmeyer flasks
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Hotplate with magnetic stirrer
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Buchner funnel and filter flask
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Filter paper
Procedure:
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Addition of Anti-solvent: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy.
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Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
Materials:
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Crude this compound
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Silica gel (for column chromatography)
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Hexane
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Ethyl acetate
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Chromatography column
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Collection tubes
Procedure:
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Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
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Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding increasing amounts of ethyl acetate. The optimal eluent composition should be determined beforehand by TLC analysis.
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Fraction Collection: Collect fractions in separate tubes as the solvent elutes from the column.
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Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Method | Typical Solvents/Mobile Phase | Purity Achieved (Illustrative) | Advantages | Disadvantages |
| Recrystallization | Ethanol/Water, Methanol/Water, Methyl Ethyl Ketone | >99% | - Simple setup- Cost-effective- Can be scaled up | - Lower recovery- May not remove impurities with similar solubility |
| Column Chromatography | Hexane/Ethyl Acetate gradient | >99.5% | - High resolution- Can separate complex mixtures | - More time-consuming- Requires larger volumes of solvent- More complex setup |
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting decision tree for common issues encountered during recrystallization.
Addressing solubility issues of 2,5-Dimethoxycinnamic acid in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 2,5-Dimethoxycinnamic acid in reaction media. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a crystalline solid with poor solubility in water. Its calculated Log10 of water solubility is -2.05 mol/L.[1] Based on data from its isomers, it is expected to have good solubility in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), and moderate solubility in acetone and chloroform.[2]
Q2: My this compound is not dissolving in the reaction solvent. What are the initial troubleshooting steps?
A2: First, confirm that the correct solvent is being used and that it is of an appropriate purity. Ensure that the amount of this compound does not exceed its solubility limit in the chosen solvent at the reaction temperature. Gentle heating and agitation can also facilitate dissolution. If solubility issues persist, consider the troubleshooting options outlined in this guide.
Q3: Can I use heat to dissolve this compound?
A3: Yes, heating can be used to increase the solubility of this compound. Its melting point is 148-150°C. However, be mindful of the thermal stability of your other reactants and the solvent's boiling point. Prolonged heating at high temperatures could potentially lead to degradation.
Q4: How does the purity of this compound affect its solubility?
A4: Impurities can sometimes reduce the solubility of a compound. Ensure you are using a high-purity grade of this compound for your reactions. If you suspect impurities, purification by recrystallization may be necessary.
Troubleshooting Guide
Issue 1: Poor Solubility in Aqueous Media
Cause: this compound is a hydrophobic molecule with limited solubility in water.
Solutions:
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pH Adjustment: As a carboxylic acid, the solubility of this compound in aqueous media can be significantly increased by raising the pH. Deprotonation of the carboxylic acid group to form a carboxylate salt enhances its interaction with water.
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Use of Co-solvents: Introducing a water-miscible organic solvent (co-solvent) can increase the overall solubility of the compound in the mixture.[3][4][5]
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Addition of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic this compound, allowing it to be dispersed in an aqueous solution.[6][7]
Issue 2: Precipitation of this compound During Reaction
Cause: Changes in the reaction medium's composition, temperature, or pH can lead to the precipitation of the compound. For example, if a product of the reaction is acidic, it could lower the pH and cause the dissolved this compound to precipitate.
Solutions:
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Maintain pH: If using pH adjustment for solubilization, ensure the reaction is buffered to maintain the desired pH throughout the process.
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Increase Co-solvent Concentration: If using a co-solvent system, a higher proportion of the organic solvent may be required to maintain solubility as the reaction progresses.
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Monitor Temperature: Ensure the reaction temperature remains consistent, as a decrease in temperature can reduce solubility.
Data Presentation
Table 1: Solubility of Dimethoxycinnamic Acid Isomers in Various Solvents
| Solvent | 2,3-Isomer Solubility | 3,4-Isomer Solubility (at 298.15 K) | 3,5-Isomer (Sinapic Acid) Solubility | Inferred Solubility of this compound |
| Water | Limited | Very Low | Insoluble[8] | Very Poor |
| Methanol | Soluble[2] | High | Soluble[8] | Soluble |
| Ethanol | - | High[9] | Soluble[8] | Soluble |
| n-Propanol | - | High[9] | - | Likely Soluble |
| Isopropanol | - | High[9] | - | Likely Soluble |
| Acetone | - | High[9] | Soluble[8] | Soluble |
| Ethyl Acetate | - | Moderate[9] | - | Moderately Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] | - | - | Soluble |
| Chloroform | Soluble[2] | - | - | Soluble |
Note: Specific quantitative data for this compound is limited. The inferred solubility is based on the known solubility of its isomers.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to increase the solubility of this compound in an aqueous medium by adjusting the pH.
Materials:
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This compound
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Deionized water
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1 M Sodium hydroxide (NaOH) solution
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pH meter or pH indicator strips
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Stir plate and stir bar
Procedure:
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Suspend the desired amount of this compound in the required volume of deionized water.
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Place the suspension on a stir plate and begin stirring.
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Slowly add the 1 M NaOH solution dropwise to the suspension.
-
Monitor the pH of the solution continuously using a pH meter or periodically with pH strips.
-
Continue adding NaOH until the this compound is fully dissolved. The pH will typically need to be raised to above 7.
-
Record the final pH and the volume of NaOH solution added.
Protocol 2: Solubility Enhancement Using a Co-solvent
This protocol provides a general method for using a co-solvent to dissolve this compound in a mixed solvent system.
Materials:
-
This compound
-
Primary solvent (e.g., water or a buffer)
-
Co-solvent (e.g., ethanol, DMSO, or PEG 400)
-
Volumetric flasks
-
Stir plate and stir bar
Procedure:
-
Determine the desired final concentration of this compound.
-
In a volumetric flask, first, dissolve the this compound in a small volume of the co-solvent in which it is readily soluble (e.g., ethanol or DMSO).
-
Once fully dissolved, slowly add the primary solvent (e.g., water) to the flask while stirring continuously.
-
Continue adding the primary solvent until the final desired volume is reached.
-
If the solution becomes cloudy or precipitation occurs, a higher ratio of co-solvent to the primary solvent may be necessary.
Protocol 3: Solubility Enhancement with Surfactants
This protocol outlines the use of a surfactant to aid in the dissolution of this compound in an aqueous medium.
Materials:
-
This compound
-
Deionized water
-
Surfactant (e.g., Tween 80 or Sodium Dodecyl Sulfate)
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Prepare a stock solution of the surfactant in deionized water at a concentration above its critical micelle concentration (CMC).
-
Add the desired amount of this compound to the surfactant solution.
-
Place the mixture on a stir plate and stir until the solid is fully dispersed and, ideally, dissolved. Gentle heating may be applied if necessary.
-
The formation of a clear or translucent solution indicates that the this compound has been successfully encapsulated within the surfactant micelles.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Relationship between properties and solubility strategies.
References
- 1. This compound (CAS 10538-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Buy 2,3-Dimethoxycinnamic acid | 7461-60-1 [smolecule.com]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. m.youtube.com [m.youtube.com]
- 5. bepls.com [bepls.com]
- 6. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3,5-Dimethoxy-4-hydroxycinnamic acid, 98%, predominantly trans isomer | Fisher Scientific [fishersci.ca]
- 9. pubs.acs.org [pubs.acs.org]
Preventing degradation of 2,5-Dimethoxycinnamic acid during experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,5-Dimethoxycinnamic acid during experimental procedures.
Troubleshooting Guides
This section addresses common issues encountered during the handling and experimentation of this compound.
Issue 1: Unexpected changes in experimental results or loss of compound activity.
-
Question: My experimental results are inconsistent, or the expected biological activity of this compound is diminished. Could this be due to degradation?
-
Answer: Yes, degradation of this compound can lead to a loss of potency and the formation of impurities that may interfere with your experiments. Cinnamic acid derivatives can be susceptible to degradation under various conditions, including exposure to light, high temperatures, and non-optimal pH. It is crucial to evaluate the stability of your compound under your specific experimental conditions.
Issue 2: Discoloration or change in the physical appearance of the compound.
-
Question: My this compound sample, either in solid form or in solution, has changed color. What could be the cause?
-
Answer: Discoloration can be an indicator of degradation, particularly oxidative or photodegradation. For cinnamic acid derivatives, oxidation can lead to the formation of colored byproducts. Exposure to UV light can also cause changes in the chemical structure, potentially leading to a change in appearance.
Issue 3: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Question: I am analyzing my this compound sample and observe additional, unexpected peaks in the chromatogram. Are these degradation products?
-
Answer: The appearance of new peaks is a strong indication that your compound is degrading. To confirm this, you can perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light) and compare the chromatograms of the stressed samples with your experimental sample.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for cinnamic acid derivatives like this compound?
A1: Based on studies of structurally similar compounds, the main degradation pathways for cinnamic acid derivatives include:
-
Photodegradation: Exposure to UV light can induce cis-trans isomerization of the double bond and potentially lead to cyclization or other photochemical reactions.
-
Thermal Degradation: At elevated temperatures, cinnamic acids can undergo decarboxylation (loss of CO₂), decarbonylation (loss of CO), and dehydration.
-
Oxidation: The aromatic ring and the double bond can be susceptible to oxidation, especially if the compound is exposed to air, metal ions, or oxidizing agents.
-
Hydrolysis: While this compound itself is not an ester, if you are working with its ester derivatives, hydrolysis of the ester bond can occur, particularly under acidic or basic conditions.
-
pH-Mediated Degradation: Extreme pH values can catalyze various degradation reactions. While some cinnamic acids are relatively stable at acidic pH, alkaline conditions can promote oxidation and other transformations.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To minimize degradation, this compound should be handled and stored under the following conditions:
-
Storage: Keep the compound in a tightly sealed container in a dry, cool, and well-ventilated place. Protect from light by using an amber vial or by storing it in a dark location.
-
Handling: Avoid contact with strong oxidizing agents. When preparing solutions, use deoxygenated solvents if oxidative degradation is a concern. Prepare solutions fresh and protect them from light during use.
Q3: How does pH affect the stability of this compound?
A3: The stability of cinnamic acid derivatives is often pH-dependent. While specific data for this compound is limited, for analogous compounds like ferulic acid, a pH range of 3 to 5 has been suggested for improved stability in solution. It is advisable to determine the optimal pH for your specific application through stability studies.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound have not been extensively reported, based on the degradation of similar compounds, potential degradation products could arise from:
-
Decarboxylation: leading to the formation of 1,4-dimethoxy-styrene.
-
Oxidation: resulting in hydroxylated or cleaved aromatic rings.
-
Photodimerization: forming cyclobutane derivatives.
Data Presentation
Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 25°C after 24 hours.
| pH | % Degradation (Hypothetical) | Potential Degradation Pathway |
| 2 | < 5% | Minimal degradation |
| 4 | < 2% | Generally stable |
| 7 | 5-10% | Slow oxidation |
| 10 | 15-25% | Accelerated oxidation and other base-catalyzed reactions |
Table 2: Hypothetical Thermal and Photostability of this compound (Solid State).
| Condition | Duration | % Degradation (Hypothetical) | Potential Degradation Pathway |
| 40°C | 7 days | < 1% | Thermally stable at this temperature |
| 80°C | 7 days | 5-15% | Decarboxylation, Oxidation |
| UV light (254 nm) | 24 hours | 10-30% | Isomerization, Photodimerization, Photo-oxidation |
| Visible light | 7 days | < 5% | Minimal degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating capability of an analytical method (e.g., HPLC).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount in the solvent to achieve a final concentration of 0.5 mg/mL.
-
Photodegradation: Expose a solution of the compound (0.5 mg/mL in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours. Prepare a control sample protected from light.
-
-
Sample Analysis:
-
After the specified time, neutralize the acid and base-stressed samples.
-
Analyze all samples, including a non-stressed control, by a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
-
Protocol 2: HPLC Method for Stability Assessment
This is a starting point for an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Start with 20% acetonitrile and increase to 80% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 310 nm).
-
Injection Volume: 10 µL.
Mandatory Visualization
Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of 2,5-Dimethoxycinnamic Acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of 2,5-Dimethoxycinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
A1: The expected chemical shifts for this compound can vary slightly depending on the solvent used. However, a general reference is provided below. It is always recommended to compare your spectrum with a known standard or a spectrum from a reliable database if available.
Table 1: Expected 1H and 13C NMR Chemical Shifts for this compound
| Assignment | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 (broad singlet) | ~168 |
| Vinylic Proton (Ar-CH=) | ~7.6 - 7.8 (doublet) | ~144 |
| Vinylic Proton (=CH-COOH) | ~6.3 - 6.5 (doublet) | ~118 |
| Aromatic Proton (H6) | ~7.1 - 7.3 (doublet) | ~119 |
| Aromatic Proton (H4) | ~6.9 - 7.0 (doublet of doublets) | ~114 |
| Aromatic Proton (H3) | ~6.8 - 6.9 (doublet) | ~113 |
| Methoxy Protons (-OCH3) | ~3.8 (singlet, 6H) | ~56, ~55 |
| Aromatic Carbon (C1) | ~125 | |
| Aromatic Carbon (C2) | ~153 | |
| Aromatic Carbon (C5) | ~153 |
Note: These are approximate values and can be influenced by solvent, concentration, and temperature.
Q2: I see a peak around 7.26 ppm in my 1H NMR spectrum run in CDCl3. What is it?
A2: A peak at approximately 7.26 ppm is the residual signal from the deuterated chloroform (CDCl3) solvent itself.[1] All deuterated solvents will show a residual peak for the small amount of non-deuterated solvent present.
Q3: There is a broad peak in my spectrum that changes its chemical shift when I add a drop of D2O. What does this indicate?
A3: A broad peak that is exchangeable with D2O is characteristic of a labile proton, such as that of a carboxylic acid (-COOH) or water (H2O). The proton of the carboxylic acid in this compound is expected to be in the downfield region (~10-13 ppm) and will disappear or significantly decrease in intensity upon addition of D2O.
Q4: My baseline is noisy and the peaks are broad. What could be the issue?
A4: A noisy baseline and broad peaks can be due to several factors including low sample concentration, poor shimming of the NMR spectrometer, or the presence of paramagnetic impurities. Ensure your sample is sufficiently concentrated and the instrument is properly shimmed before acquisition.
Troubleshooting Guide for Unexpected Peaks
Unexpected peaks in an NMR spectrum can arise from various sources. This guide will help you systematically identify the origin of these peaks.
Step 1: Identify Common Contaminants
The first step is to rule out common laboratory contaminants. Consult the table below for the chemical shifts of frequently encountered impurities.
Table 2: 1H NMR Chemical Shifts of Common Laboratory Solvents and Contaminants
| Compound | Formula | Chemical Shift (ppm) in CDCl3 | Multiplicity |
| Acetone | C3H6O | 2.17 | s |
| Dichloromethane | CH2Cl2 | 5.30 | s |
| Diethyl ether | C4H10O | 3.48 (q), 1.21 (t) | q, t |
| Ethyl acetate | C4H8O2 | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane | C6H14 | 1.25, 0.88 | m, m |
| Methanol | CH4O | 3.49 | s |
| Toluene | C7H8 | 7.28-7.17 (m), 2.34 (s) | m, s |
| Water | H2O | ~1.56 | s (broad) |
| Silicone Grease | - | ~0.07 | s |
Source: Adapted from literature data.[2][3][4][5] Chemical shifts can vary slightly with concentration and temperature.
Step 2: Consider Synthesis-Related Impurities
If the unexpected peaks do not match common contaminants, consider impurities that may have arisen during the synthesis of this compound.
Potential Synthesis Byproducts:
-
Starting Materials: Residual starting materials are a common source of impurities. For example, if synthesized via a Knoevenagel condensation, residual 2,5-dimethoxybenzaldehyde and malonic acid might be present.
-
Isomeric Impurities: Incomplete purification could lead to the presence of other dimethoxycinnamic acid isomers (e.g., 2,4- or 3,5-dimethoxycinnamic acid).
-
Side-Reaction Products: Side reactions during synthesis can introduce unexpected structures. For example, in the Perkin reaction, self-condensation of the anhydride can occur.
Troubleshooting Workflow for Synthesis-Related Impurities:
References
Optimizing reaction conditions for the synthesis of cinnamic derivatives
Welcome to the technical support center for the synthesis of cinnamic acid derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing cinnamic acids?
A1: The three most prevalent methods for synthesizing cinnamic acids are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.[1][2] Each method has distinct advantages and is suitable for different starting materials and desired product specifications.[1][2]
-
Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding carboxylic acid, which acts as a base catalyst.[1][3][4][5]
-
Knoevenagel Condensation: This is a reaction between an aromatic aldehyde and a compound with an active methylene group, such as malonic acid, catalyzed by a weak base like pyridine or piperidine.[1][2]
-
Heck Reaction: This method utilizes a palladium catalyst to couple an aryl halide with an alkene, such as acrylic acid.[1][6]
Q2: How do I choose the most appropriate catalyst for my cinnamic acid synthesis?
A2: Catalyst selection is critical and depends on the chosen synthetic route and the specific substrates being used.[1]
-
Perkin Reaction: The catalyst is typically the alkali salt of the acid corresponding to the anhydride used, such as anhydrous sodium acetate or potassium acetate.[1][5][7]
-
Knoevenagel Condensation: Weak bases are commonly employed. Piperidine, pyridine, and 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective catalysts.[1][8] For greener synthesis, catalysts like tetrabutylammonium bromide (TBAB) in water under microwave irradiation have been used.[9]
-
Heck Reaction: Palladium-based catalysts are standard.[6] Palladium acetate is a common precatalyst, and both homogeneous and heterogeneous catalysts, such as palladium on carbon (Pd/C), have been successfully used.[1]
Q3: What are the key reaction parameters to optimize for maximizing yield and purity?
A3: Optimizing reaction conditions is crucial for a successful synthesis. Key parameters include:
-
Temperature: The optimal temperature varies significantly between reaction types. The Perkin reaction generally requires high temperatures (160-180°C).[1][10] Knoevenagel condensations can often be run at lower temperatures, sometimes at reflux (80-120°C).[1][11] The Heck reaction is typically carried out at elevated temperatures, for instance, 150°C.[12]
-
Reaction Time: Reaction times can range from 30 minutes to several hours. For the Perkin reaction, prolonged heating of 3-8 hours is common.[10] Knoevenagel condensations can take 2-8 hours.[11] Microwave-assisted methods can significantly reduce reaction times.[5][9]
-
Purity of Reagents: The purity of starting materials is critical. For example, benzaldehyde can oxidize to benzoic acid, which will not participate in the Perkin or Knoevenagel reactions.[10][11] Using freshly distilled benzaldehyde is recommended.[10][11] The presence of water can also be detrimental, especially in the Perkin reaction where it can hydrolyze the acetic anhydride.[1]
Troubleshooting Guides
Issue 1: Low Yield in Perkin Reaction
Question: My Perkin reaction for cinnamic acid synthesis is resulting in a low yield. What are the possible causes and how can I improve it?
Answer: Low yields in the Perkin reaction can stem from several factors. Here are the primary causes and potential solutions:
| Potential Cause | Troubleshooting Suggestion |
| Impure Reactants | Benzaldehyde may have oxidized to benzoic acid. Use freshly distilled benzaldehyde to ensure high purity.[10] |
| Presence of Moisture | Water can hydrolyze the acetic anhydride. Ensure all glassware is thoroughly dried and use anhydrous sodium or potassium acetate as the catalyst.[1][7] |
| Insufficient Reaction Time or Temperature | The Perkin reaction typically requires high temperatures (around 180°C) and prolonged heating (3-8 hours) for optimal yields.[3][10] Consider increasing the reaction time or temperature within the recommended range. |
| Suboptimal Catalyst | The catalyst may be inactive. Ensure the alkali salt of the carboxylic acid is anhydrous.[7] |
Issue 2: Formation of Byproducts in Knoevenagel Condensation
Question: I am observing significant amounts of by-products in my Knoevenagel condensation. How can I improve the selectivity?
Answer: While generally a clean reaction, the Knoevenagel condensation can produce side products. Here’s how to minimize them:
| Potential Cause | Troubleshooting Suggestion |
| Michael Addition | The initial product or the final cinnamic acid can undergo a Michael addition with another molecule of the malonic acid enolate.[2] Optimizing the stoichiometry of the reactants can help minimize this. |
| Self-Condensation of Aldehyde | If using an aldehyde with α-hydrogens, self-condensation can occur. This is less of an issue with non-enolizable aromatic aldehydes like benzaldehyde.[7] |
| Decarboxylation Issues | In some cases, the intermediate diacid may not fully decarboxylate. Adjusting the reaction temperature and time can influence the extent of decarboxylation.[13] |
Issue 3: Catalyst Deactivation in Heck Reaction
Question: My Heck reaction is sluggish or stops before completion. I suspect catalyst deactivation. What can I do?
Answer: Catalyst deactivation is a common issue in palladium-catalyzed reactions. Consider the following:
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Poisoning | Impurities in the reactants or solvents can poison the palladium catalyst. Ensure high-purity starting materials and solvents. |
| Homocoupling of Aryl Halide | The aryl halide can react with itself, especially at higher temperatures, leading to biaryl byproducts and consuming the active catalyst.[2] Optimizing the reaction temperature and catalyst system can mitigate this. |
| Catalyst Leaching (for heterogeneous catalysts) | If using a supported catalyst like Pd/C, the palladium may leach into the solution, reducing its reusability. Consider using a biphasic system to protect the catalyst.[12] |
Data Presentation
Table 1: Effect of Reaction Time and Temperature on Cinnamic Acid Yield in the Perkin Reaction
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 180 | 4 | ~20 |
| 180 | 8 | 70-72 |
| 150 | 8 | 70-75 |
| 180 | 24 | 70-75 |
| Data compiled from multiple sources.[10] |
Table 2: Effect of Catalyst on Cinnamic Acid Yield (Benzaldehyde with Acetic Anhydride at 180°C for 8 hours) in the Perkin Reaction
| Catalyst | Yield (%) |
| Sodium Acetate | Lower Yields |
| Potassium Acetate | 70-72 |
| Data compiled from a comparative study.[10] |
Table 3: Microwave-Assisted Knoevenagel Condensation Yields
| Product | Time (min) | Yield (%) |
| Cinnamic acid | 5 | 85 |
| 4-Chlorocinnamic acid | 6 | 65 |
| 4-Nitrocinnamic acid | 5 | 80 |
| 4-Hydroxycinnamic acid | 5.5 | 75 |
| 4-Methoxycinnamic acid | 3.5 | 80 |
| Microwave irradiation at 900 W in water with TBAB and K2CO3.[9] |
Experimental Protocols
Protocol 1: Synthesis of trans-Cinnamic Acid via Perkin Reaction
Materials:
-
Benzaldehyde (1 mole)
-
Acetic Anhydride (2 moles)
-
Anhydrous Sodium Acetate (0.7 moles)
-
Round-bottom flask
-
Air condenser
-
Heating mantle or oil bath
-
Sodium carbonate solution (saturated)
-
Hydrochloric acid
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde, acetic anhydride, and anhydrous sodium acetate.[10]
-
Heating: Attach an air condenser and heat the mixture in an oil bath or heating mantle to approximately 180°C for 3-8 hours.[10]
-
Work-up: After cooling slightly, pour the hot reaction mixture into a larger flask containing water.[3] Add a saturated sodium carbonate solution until the mixture is alkaline to convert the cinnamic acid to its soluble sodium salt.[3]
-
Removal of Unreacted Aldehyde: Perform steam distillation to remove any unreacted benzaldehyde. Continue until the distillate is clear.[3]
-
Decolorization: If the solution is colored, add activated charcoal and heat the mixture. Filter it while hot to remove the charcoal.[3]
-
Precipitation: Acidify the filtrate with hydrochloric acid to precipitate the cinnamic acid.[14]
-
Isolation and Purification: Cool the mixture in an ice bath to maximize crystallization.[3] Collect the cinnamic acid crystals by vacuum filtration using a Büchner funnel and wash with cold water.[3][14]
Protocol 2: Synthesis of Cinnamic Acid via Knoevenagel Condensation (Doebner Modification)
Materials:
-
Benzaldehyde (0.10 mol)
-
Malonic acid (0.11 mol)
-
Pyridine
-
Piperidine (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Hydrochloric acid (concentrated)
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve benzaldehyde and malonic acid in pyridine. Add a catalytic amount of piperidine.[11]
-
Reaction: Heat the mixture to a gentle reflux for 2-8 hours. The evolution of CO₂ indicates the reaction is proceeding.[11]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid until the pH is acidic. This will precipitate the cinnamic acid.[11]
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any remaining pyridine hydrochloride.[11]
Protocol 3: Synthesis of Cinnamic Acid Derivatives via Heck Reaction (Aqueous-Biphasic System)
Materials:
-
Aryl halide (e.g., 3 mmol)
-
Palladium catalyst (e.g., 0.003 mmol)
-
Toluene (15 mL)
-
Sodium acrylate (3.3 mmol)
-
Base (e.g., Na₂CO₃, 3.0 mmol)
-
Water (15 mL)
-
Autoclave
-
Hydrochloric acid (dilute)
Procedure:
-
Reactant Preparation:
-
Reaction: Add both the organic and aqueous phases to an autoclave. Carry out the reaction at 150°C with vigorous stirring (e.g., 1450 rpm) for 0.5 hours.[1][12]
-
Workup and Isolation: Cool the reaction mixture. The product, sodium cinnamate, will be in the aqueous layer.[1][12] Separate the aqueous layer and acidify it with dilute HCl to precipitate the cinnamic acid derivative.[1][12]
-
Purification: Filter the precipitate, wash it with water, and dry it under a vacuum.[12]
Visualizations
Caption: Experimental workflow for the Perkin reaction.
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Experimental workflow for the Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fchpt.stuba.sk [fchpt.stuba.sk]
How to avoid the formation of colored byproducts in synthesis
Welcome to the technical support center for synthetic chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to the formation of colored byproducts during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of colored byproduct formation in a synthesis?
The appearance of color in a reaction mixture, where a colorless product is expected, is typically due to the formation of impurities with extended conjugated π-electron systems.[1][2] These systems absorb light in the visible spectrum, resulting in the observed color.[3] Common causes for the generation of these chromophores include:
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Oxidative Degradation: Starting materials, intermediates, or the final product can undergo oxidation, leading to the formation of highly conjugated molecules.[4] This is a frequent issue with electron-rich compounds like phenols and anilines.
-
Side Reactions: Unintended reaction pathways can produce colored byproducts. These can be influenced by reaction conditions such as temperature, pH, and reaction time.[5]
-
Impurities in Starting Materials: The purity of starting materials is crucial. Even trace amounts of colored impurities in the initial reactants can be carried through the synthesis and contaminate the final product.[4]
-
Presence of Certain Functional Groups: Molecules containing specific functional groups, known as chromophores, are inherently colored. Common examples include nitro groups, azo groups, and extended aromatic systems.[2][6]
Q2: My product is off-color, but the NMR and mass spectrometry data look clean. Why?
Highly colored impurities can be visible even at very low concentrations, often below the detection limit of standard analytical techniques like NMR or mass spectrometry. A very small amount of a potent chromophore can be enough to impart a noticeable color to an otherwise pure product.
Q3: How can I proactively prevent the formation of colored byproducts?
Preventing the formation of colored impurities from the outset is the most efficient strategy. Key preventative measures include:
-
Purification of Starting Materials: Ensure the purity of all reactants and solvents before starting the synthesis. If necessary, purify commercial materials to remove any existing colored impurities.
-
Control of Reaction Conditions:
-
Temperature: Elevated temperatures can accelerate side reactions and degradation. Running reactions at the lowest effective temperature can minimize byproduct formation.[5][7]
-
pH: The pH of the reaction medium can significantly influence the stability of reactants and products, and can catalyze the formation of colored impurities.[5][8] Careful control of pH is essential, especially when working with pH-sensitive compounds.
-
Atmosphere: For reactions involving oxygen-sensitive compounds, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[9]
-
-
Use of Antioxidants: In cases where oxidative degradation is a known issue, the addition of a small amount of an antioxidant, such as BHA or BHT, can help to inhibit the formation of colored byproducts.[10]
Troubleshooting Guide: My Reaction Turned an Unexpected Color
If your reaction has developed an unexpected color, follow this systematic troubleshooting guide to identify the cause and determine the appropriate purification strategy.
Caption: A logical workflow for troubleshooting and resolving the formation of colored byproducts.
Purification and Decolorization Protocols
If colored byproducts have already formed, the following purification techniques can be employed for their removal.
Adsorbent-Based Decolorization
Adsorbents are materials with a high surface area that can physically bind to impurities. Activated carbon is a non-polar adsorbent effective at removing lipophilic (greasy) colored impurities, while silica gel and alumina are polar adsorbents used for hydrophilic pigments.[11]
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolution: Dissolve the crude, colored product in a suitable solvent. Generally, a concentration of 1 g of product in 10-20 mL of solvent is a good starting point.[11]
-
Heating: Gently heat the solution to between 60-80°C.[11]
-
Addition of Activated Carbon: Add a small amount of activated carbon to the solution. A general guideline is 1-5% by weight relative to the solute.
-
Stirring: Stir the mixture at the elevated temperature for 15-30 minutes.[11]
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of celite to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization of the product.
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization of the pure product.
-
Isolation: Collect the purified crystals by filtration and wash with a small amount of cold solvent.
Chemical Decolorization
In some cases, colored impurities can be converted to colorless substances through a chemical reaction.
Experimental Protocol: Decolorization of Crude Acetaminophen with Sodium Dithionite
This protocol is suitable for the removal of colored impurities formed from the oxidation of 4-aminophenol during the synthesis of acetaminophen.[4]
-
Preparation: In a small vial, dissolve 0.2 g of sodium dithionite (Na₂S₂O₄) in 1.5 mL of water.
-
Addition of Crude Product: Add approximately 200 mg of the crude, colored acetaminophen to the vial.
-
Heating: Heat the mixture at approximately 100°C for 15 minutes, with occasional stirring.
-
Cooling and Crystallization: Cool the mixture thoroughly in an ice bath for about 10 minutes to reprecipitate the decolorized acetaminophen. If necessary, scratch the inside of the vial to induce crystallization.
-
Isolation: Collect the purified product by vacuum filtration, washing with a small amount of ice-cold water.
-
Drying: Dry the crystals by drawing air through the filter for 5-10 minutes.
Chromatographic Purification
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
-
Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. It is effective for separating polar colored impurities.
-
Reversed-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase. This method is particularly useful for removing non-polar colored byproducts from a more polar product.[12]
Data on Decolorization Methods
The choice of decolorization method can impact not only the final color but also the integrity of the desired product. The following table summarizes a comparative study on different decolorization processes for dyed cotton fabric, which can provide insights into the efficacy and potential drawbacks of various chemical treatments.
| Decolorization Process | CIE Whiteness Index | Tensile Strength Loss (%) | Decoloration Rate (%) |
| H₂O₂ | - | 19.3 | - |
| Na₂S₂O₄ | 21.2 | - | - |
| KMnO₄ | - | - | - |
| Na₂S₂O₄ followed by H₂O₂ | 65.1 | 19.3 | 93.5 |
| Data adapted from a study on the decolorization of waste cotton fabric dyed with reactive dyes.[13] |
This data illustrates that a multi-step approach, in this case, a reduction followed by an oxidation, can be highly effective in achieving a high degree of decolorization.[13] However, it is important to consider the potential for product degradation, as indicated by the loss in tensile strength.
Logical Relationships in Color Formation
The formation of color in organic molecules is directly related to their electronic structure. The following diagram illustrates the relationship between molecular structure and the absorption of visible light.
Caption: The relationship between conjugation, electronic transitions, and the perceived color of a compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Conjugated system - Wikipedia [en.wikipedia.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Decolorization | PPTX [slideshare.net]
- 8. pH Alteration in Plant-Mediated Green Synthesis and Its Resultant Impact on Antimicrobial Properties of Silver Nanoparticles (AgNPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sdlookchem.com [sdlookchem.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
Stability issues of 2,5-Dimethoxycinnamic acid in aqueous solutions
Frequently Asked Questions (FAQs)
Q1: My 2,5-Dimethoxycinnamic acid is precipitating out of my aqueous solution. What is the likely cause and how can I fix it?
A1: Precipitation of 2,5-DMCA in aqueous solutions is a common issue primarily due to its low water solubility, which is influenced by pH. As a derivative of cinnamic acid, 2,5-DMCA is a weak acid. At a pH below its predicted pKa, it will exist predominantly in its less soluble, protonated form.
-
Troubleshooting:
-
Check the pH of your solution: If the pH is acidic, it is likely the cause of precipitation.
-
Solubility: 2,5-DMCA has low inherent aqueous solubility.
-
-
Solutions:
-
pH Adjustment: Carefully increase the pH of the solution. As the pH rises above the pKa, 2,5-DMCA will deprotonate to its more soluble carboxylate form. Be cautious, as a high pH can promote degradation and discoloration. A careful balance is necessary.
-
Co-solvents: Incorporate water-miscible organic co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) to increase the solubility of 2,5-DMCA.
-
Formulation Strategies: For more advanced applications, consider encapsulation techniques such as using cyclodextrins or formulating nanoparticles to improve aqueous solubility and stability.
-
Q2: The aqueous solution of my this compound is turning yellow/brown over time. What is causing this discoloration?
A2: Discoloration, such as yellowing or browning, is a common indicator of chemical degradation in phenolic compounds like cinnamic acid derivatives. This is often due to oxidation. While 2,5-DMCA has methoxy groups instead of hydroxyl groups, oxidation can still occur, potentially accelerated by factors like high pH, exposure to light, and the presence of metal ions.
-
Potential Causes:
-
Oxidation: Degradation of the molecule can lead to the formation of colored byproducts.
-
High pH: Alkaline conditions can sometimes accelerate the degradation of organic molecules.
-
Light Exposure: UV radiation can induce photochemical reactions, leading to degradation and color changes.
-
Presence of Metal Ions: Trace metal ions in your water or reagents can catalyze oxidative degradation.
-
-
Prevention Strategies:
-
pH Optimization: Maintain the pH in a range that balances solubility and stability. For many cinnamic acid derivatives, a slightly acidic to neutral pH (e.g., pH 5-7) is often a good starting point to minimize oxidation, but this must be balanced with solubility requirements.
-
Use of Antioxidants: The addition of antioxidants like ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) can help prevent oxidative degradation.
-
Use of Chelating Agents: Incorporate a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Q3: I suspect my this compound solution is losing potency. How can I assess its stability?
A3: To assess the stability of your 2,5-DMCA solution, you need to monitor its concentration over time under specific storage conditions (e.g., temperature, light exposure). High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this.
-
Recommended Method:
-
HPLC with UV detection: Develop an HPLC method to separate 2,5-DMCA from any potential degradants. A C18 column is typically a good starting point. The concentration can be quantified by measuring the peak area at the wavelength of maximum absorbance for 2,5-DMCA.
-
Forced Degradation Study: To identify potential degradation products and validate your stability-indicating method, you can perform a forced degradation study by exposing your 2,5-DMCA solution to stress conditions such as acid, base, heat, light, and oxidation.
-
Troubleshooting Guides
Issue 1: Unexpected Precipitation in Aqueous Solution
| Symptom | Possible Cause | Suggested Action |
| Precipitate forms immediately upon dissolution. | Low intrinsic solubility of 2,5-DMCA in water. | Use a co-solvent (e.g., ethanol, DMSO) to prepare a stock solution before diluting in an aqueous buffer. |
| Precipitate forms after pH adjustment. | The pH of the solution is below the pKa of 2,5-DMCA. | Slowly increase the pH of the solution with a dilute base (e.g., 0.1 M NaOH) until the precipitate dissolves. Monitor pH closely. |
| Precipitate forms over time during storage. | Temperature fluctuations affecting solubility, or slow degradation to a less soluble product. | Store the solution at a constant, controlled temperature. Analyze the precipitate to determine if it is the parent compound or a degradant. |
Issue 2: Color Change in Aqueous Solution
| Symptom | Possible Cause | Suggested Action |
| Solution turns yellow or brown upon exposure to light. | Photodegradation. | Store the solution in an amber container or wrapped in aluminum foil to protect it from light. |
| Color change is more rapid at higher pH. | Base-catalyzed degradation/oxidation. | Optimize the pH of the solution to a lower value where the compound is still soluble but more stable. |
| Color change occurs in the presence of metal-containing reagents. | Metal-catalyzed oxidation. | Use high-purity water and reagents. Consider adding a chelating agent like EDTA. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials: this compound powder, appropriate solvent (e.g., ethanol, DMSO), volumetric flask, magnetic stirrer, and stir bar.
-
Procedure:
-
Accurately weigh the desired amount of 2,5-DMCA powder.
-
Transfer the powder to a volumetric flask.
-
Add a small amount of the organic solvent to dissolve the powder completely. Gentle warming or sonication may be used if necessary.
-
Once dissolved, add the remaining solvent to the final volume.
-
Mix the solution thoroughly.
-
This stock solution can then be diluted into the desired aqueous buffer. Note: The final concentration of the organic solvent in the aqueous solution should be kept low to avoid affecting your experiment.
-
Protocol 2: Stability Assessment of this compound in Aqueous Solution by HPLC
-
Objective: To determine the stability of 2,5-DMCA in an aqueous solution over time under specific storage conditions.
-
Materials: Prepared aqueous solution of 2,5-DMCA, HPLC system with UV detector, C18 HPLC column, appropriate mobile phase (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid), reference standard of 2,5-DMCA.
-
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the aqueous solution, inject a sample into the HPLC system to determine the initial concentration of 2,5-DMCA.
-
Storage: Store the solution under the desired conditions (e.g., 4°C in the dark, room temperature with light exposure).
-
Time Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of 2,5-DMCA remaining at each time point relative to the initial concentration. A decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Visualizations
Validation & Comparative
Spectroscopic comparison of 2,5-Dimethoxycinnamic acid and its isomers
A Spectroscopic Showdown: Distinguishing 2,5-Dimethoxycinnamic Acid from Its Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of compounds. This compound and its positional isomers, while sharing the same molecular formula (C₁₁H₁₂O₄) and molecular weight (208.21 g/mol ), exhibit distinct physical and spectroscopic properties due to the varied placement of their two methoxy groups on the phenyl ring.[1][2][3] This guide provides a comprehensive spectroscopic comparison of this compound with its common isomers, supported by experimental data and detailed methodologies.
Spectroscopic Data Comparison
The subtle shifts in the electronic environment caused by the different substitution patterns of the methoxy groups lead to unique spectral fingerprints for each isomer. These differences are most apparent in Nuclear Magnetic Resonance (NMR) spectroscopy but are also observable in Infrared (IR) and Mass Spectrometry (MS).
¹H NMR Spectral Data
Proton NMR (¹H NMR) is a powerful tool for distinguishing between these isomers. The chemical shifts and coupling patterns of the aromatic and vinylic protons are particularly informative. The trans-configuration of the double bond in these cinnamic acid derivatives is consistently indicated by a large coupling constant (J) of approximately 15.6-15.9 Hz for the vinylic protons.[1]
| Compound | Aromatic Protons (δ, ppm) | Vinylic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Carboxylic Acid Proton (δ, ppm) |
| 2,3-Dimethoxycinnamic acid | 7.12-7.45 (m, 3H) | 7.85 (d, J=15.9 Hz, 1H), 6.35 (d, J=15.9 Hz, 1H)[1] | 3.89 (s, 3H), 3.88 (s, 3H) | ~10.5-12.0 |
| 2,4-Dimethoxycinnamic acid | 6.4-7.8 (m, 3H) | ~7.7 (d), ~6.4 (d) | 3.85 (s, 6H) | ~12.2 |
| This compound | 6.9-7.2 (m, 3H) | ~7.9 (d), ~6.5 (d) | 3.78 (s, 3H), 3.82 (s, 3H) | ~12.0 |
| 3,4-Dimethoxycinnamic acid | 6.97-7.75 (m, 3H) | 7.58 (d, J=15.3 Hz, 1H), 6.66 (d, J=15.3 Hz, 1H)[4] | 3.92 (s, 6H)[4] | ~12.5 |
| 3,5-Dimethoxycinnamic acid | 6.72-7.15 (m, 3H) | ~7.6 (d), ~6.4 (d) | 3.82 (s, 6H) | ~13.0 |
Note: Specific chemical shifts can vary depending on the solvent and instrument frequency. "m" denotes multiplet, "d" denotes doublet, and "s" denotes singlet.
¹³C NMR Spectral Data
Carbon NMR (¹³C NMR) provides further structural confirmation by revealing the chemical environment of each carbon atom. The positions of the methoxy-substituted carbons and the carbonyl carbon are key distinguishing features.
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Vinylic Carbons (δ, ppm) | Methoxy Carbons (δ, ppm) |
| 2,3-Dimethoxycinnamic acid | ~167.3 | 115.8, 118.6, 122.1, 124.3, 148.9, 152.5 | ~120-145 | 56.1, 61.5 |
| 2,4-Dimethoxycinnamic acid | ~168.0 | 98.5, 105.3, 117.0, 128.2, 159.0, 161.8 | ~118-142 | 55.6, 55.7 |
| This compound | ~167.5 | 113.8, 114.1, 117.8, 122.9, 153.7, 153.8 | ~119-141 | 55.9, 56.5 |
| 3,4-Dimethoxycinnamic acid | 165.9[4] | 109.9, 114.2, 121.9, 127.6, 146.7, 147.5[4] | 114.8, 143.4[4] | 56.0 (2C)[4] |
| 3,5-Dimethoxycinnamic acid | 167.5 | 106.2, 107.9 (2C), 132.8, 160.7 (2C) | ~120-143 | 55.9 (2C) |
Note: Data is compiled from various sources and may show slight variations.
Infrared (IR) Spectroscopy Data
IR spectroscopy is useful for confirming the presence of key functional groups. All isomers will show characteristic absorptions for the carboxylic acid O-H and C=O stretches, the alkene C=C stretch, and the ether C-O stretches.[5] The fingerprint region (below 1500 cm⁻¹) will show minor, yet unique, differences between the isomers.
| Compound | O-H Stretch (Carboxylic Acid) (cm⁻¹) | C=O Stretch (Carboxylic Acid) (cm⁻¹) | C=C Stretch (Aromatic/Alkenyl) (cm⁻¹) | C-O Stretch (Ether) (cm⁻¹) |
| 2,3-Dimethoxycinnamic acid | 2500-3300 (broad)[1] | 1650-1700[1] | ~1620, ~1580 | 1000-1300[1] |
| 2,4-Dimethoxycinnamic acid | 2500-3300 (broad) | ~1680 | ~1625, ~1590 | ~1260, ~1030 |
| This compound | 2500-3300 (broad) | ~1685 | ~1630, ~1585 | ~1250, ~1040[6] |
| 3,4-Dimethoxycinnamic acid | 2500-3300 (broad) | ~1690 | ~1630, ~1590 | ~1270, ~1130 |
| 3,5-Dimethoxycinnamic acid | 2500-3300 (broad) | ~1695 | ~1635, ~1600 | ~1230, ~1160 |
Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) of all dimethoxycinnamic acid isomers shows a molecular ion peak [M]⁺ at m/z 208, confirming their shared molecular formula.[2] The fragmentation patterns, however, can provide clues to the substitution pattern, although they can be complex. Common fragments arise from the loss of a methyl group ([M-CH₃]⁺ at m/z 193), a methoxy group ([M-OCH₃]⁺ at m/z 177), and the carboxylic acid group ([M-COOH]⁺ at m/z 163).[7][8]
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| 2,3-Dimethoxycinnamic acid | 208 | 193, 177, 162, 134 |
| 2,4-Dimethoxycinnamic acid | 208 | 193, 177, 163, 149, 121[7] |
| This compound | 208 | 193, 177, 163, 135 |
| 3,4-Dimethoxycinnamic acid | 208 | 193, 177, 163, 148, 121[8] |
| 3,5-Dimethoxycinnamic acid | 208 | 193, 177, 163, 135 |
Experimental Protocols
Standard spectroscopic techniques are employed for the analysis of dimethoxycinnamic acid isomers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 600 MHz).[9][10]
-
Sample Preparation: A small amount of the analyte (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube.[11] Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically run.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet.[12] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.[12]
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).[13]
-
Data Acquisition: For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[14] The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
4. UV-Visible Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer.[15]
-
Sample Preparation: The compound is dissolved in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 5 x 10⁻⁵ M).[15][16]
-
Data Acquisition: The absorbance is measured over a wavelength range of approximately 250 to 700 nm.[16]
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of this compound and its isomers.
Caption: A flowchart illustrating the systematic use of mass spectrometry, NMR, and IR spectroscopy to identify a specific dimethoxycinnamic acid isomer.
References
- 1. Buy 2,3-Dimethoxycinnamic acid | 7461-60-1 [smolecule.com]
- 2. 3,4-Dimethoxycinnamic acid [webbook.nist.gov]
- 3. This compound (CAS 10538-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. mdpi.com [mdpi.com]
- 5. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. benchchem.com [benchchem.com]
- 7. 2,4-Dimethoxycinnamic acid | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,4-Dimethoxycinnamic acid | C11H12O4 | CID 717531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040) [hmdb.ca]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930) [hmdb.ca]
- 11. rsc.org [rsc.org]
- 12. 2-Methoxycinnamic acid | C10H10O3 | CID 734154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 16. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
A Comparative Analysis of the Antioxidant Capacity: 2,5-Dimethoxycinnamic Acid vs. Ferulic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel therapeutic agents to combat oxidative stress-mediated diseases, phenolic compounds have emerged as promising candidates due to their potent antioxidant properties. This guide provides a comparative analysis of the antioxidant capacity of two cinnamic acid derivatives: 2,5-Dimethoxycinnamic acid and the well-characterized ferulic acid. While extensive data is available for ferulic acid, direct experimental evidence for the antioxidant activity of this compound is limited in the current literature. Therefore, this comparison will leverage data on ferulic acid and related methoxylated cinnamic acid derivatives to infer the potential antioxidant capacity of this compound, supported by a discussion of structure-activity relationships.
Quantitative Comparison of Antioxidant Activity
| Compound | Assay | IC50 (µM) | Reference |
| Ferulic Acid | DPPH | 9.9 - 50.98 | [1][2] |
| ABTS | 10.25 - 86.0 | [1] | |
| 3,4-Dimethoxycinnamic Acid | DPPH | Data not specified, but showed activity | [3][4][5][6] |
| This compound | DPPH | Not Available | |
| ABTS | Not Available |
Note: The IC50 values for ferulic acid can vary between studies due to different experimental conditions. Data for 3,4-Dimethoxycinnamic acid indicates antioxidant potential but lacks specific IC50 values in the cited literature.
Structure-Activity Relationship and Mechanistic Insights
The antioxidant activity of phenolic compounds like cinnamic acid derivatives is intrinsically linked to their chemical structure.
Ferulic Acid: Ferulic acid (4-hydroxy-3-methoxycinnamic acid) possesses a hydroxyl group and a methoxy group on the phenyl ring. The phenolic hydroxyl group is crucial for its antioxidant activity, as it can readily donate a hydrogen atom to scavenge free radicals.[7] The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the propenoic side chain.[7] This structural feature makes ferulic acid a potent free radical scavenger.[7][8]
The main mechanism of action for ferulic acid involves trapping and stabilizing radical species, such as lipid peroxyl radicals, thereby terminating radical chain reactions.[9][10] Beyond direct radical scavenging, ferulic acid can also modulate cellular antioxidant defenses by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.
This compound: this compound lacks a free hydroxyl group on its aromatic ring, with methoxy groups at positions 2 and 5. While methoxy groups are electron-donating and can contribute to the stability of a radical, the absence of a phenolic hydroxyl group significantly diminishes its capacity for hydrogen atom donation, a primary mechanism for radical scavenging by phenolic antioxidants.
Based on general structure-activity relationships for phenolic compounds, it is anticipated that the antioxidant capacity of this compound would be considerably lower than that of ferulic acid. The presence of a hydroxyl group is a key determinant of potent antioxidant activity in this class of compounds. However, some studies on methoxylated cinnamic acid derivatives suggest they may still possess other biological activities, including some level of antioxidant effect, potentially through different mechanisms.
Signaling Pathway
Ferulic acid is known to modulate intracellular signaling pathways, notably the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a key regulator of cellular defense against oxidative stress.
Caption: Nrf2 signaling pathway activation by ferulic acid.
Experimental Protocols
Detailed methodologies for common antioxidant assays are provided below to facilitate further research and comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compounds (this compound, ferulic acid)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Sample preparation: Prepare serial dilutions of the test compounds and the standard antioxidant in methanol.
-
Assay:
-
Add a specific volume of each concentration of the test compounds or standard to the wells of a 96-well microplate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Caption: Experimental workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), causing a decolorization that is measured spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (this compound, ferulic acid)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ solution: Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Working solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (typically around 734 nm).
-
Sample preparation: Prepare serial dilutions of the test compounds and the standard antioxidant.
-
Assay:
-
Add a specific volume of each concentration of the test compounds or standard to the wells of a 96-well microplate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at the specified wavelength.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay. The IC50 value is then determined.
Caption: Experimental workflow for the ABTS antioxidant assay.
Conclusion
Ferulic acid is a well-established antioxidant with potent radical scavenging activity, attributed primarily to its phenolic hydroxyl group. In contrast, direct experimental data on the antioxidant capacity of this compound is lacking. Based on structure-activity relationships, the absence of a free hydroxyl group in this compound suggests it likely possesses significantly weaker direct radical scavenging activity compared to ferulic acid. Further experimental investigation using standardized assays such as DPPH and ABTS is necessary to quantitatively determine the antioxidant potential of this compound and elucidate its possible mechanisms of action. This guide provides the necessary framework and protocols for conducting such comparative studies.
References
- 1. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dpph assay ic50: Topics by Science.gov [science.gov]
- 3. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. DPPH Free Radical Scavenging Activity of Cinnamic Acid Derivatives | Sak-Aiem | Proceedings National & International Conference [journalgrad.ssru.ac.th]
- 9. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
A Comparative Analysis of the Cytotoxic Effects of Caffeic Acid on HeLa Cells
A direct comparative analysis of the cytotoxicity of 2,5-dimethoxycinnamic acid and caffeic acid on HeLa cells is not currently feasible due to a lack of available scientific literature on the effects of this compound on this specific cell line. This guide, therefore, focuses on the well-documented cytotoxic properties of caffeic acid on HeLa cells, providing a comprehensive overview of its effects, the experimental methodologies used for its assessment, and the signaling pathways it modulates.
Data Presentation: Cytotoxicity of Caffeic Acid on HeLa Cells
The cytotoxic effects of caffeic acid on human cervical cancer (HeLa) cells have been evaluated in multiple studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population.
| Compound | Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| Caffeic Acid | HeLa | SRB Assay | 24 hours | 327 ± 11.55 µM | [1] |
Note: The IC50 values can vary between studies depending on the specific assay, incubation time, and other experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cytotoxicity and mechanism of action of compounds like caffeic acid on HeLa cells.
Cell Culture
HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere. Cells are passaged upon reaching 80-90% confluency to ensure they are in the logarithmic growth phase for experiments.[2]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: HeLa cells are harvested, counted, and seeded in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. The plate is incubated overnight to allow for cell attachment.[2]
-
Compound Treatment: A stock solution of the test compound (e.g., caffeic acid) is prepared in a suitable solvent like DMSO. Serial dilutions of the compound are then made in complete culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the different concentrations of the test compound.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[2][3]
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[3][4]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting a dose-response curve of cell viability versus compound concentration.[2]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V has a high affinity for phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Cell Treatment: HeLa cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specific duration.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.[5]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The populations of live, early apoptotic, late apoptotic, and necrotic cells are distinguished based on their fluorescence signals.[5]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by measuring the cellular DNA content.
-
Cell Treatment and Harvesting: HeLa cells are treated with the test compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the DNA.[6]
-
Staining: The fixed cells are washed and then incubated with a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[6]
-
Flow Cytometry Analysis: The DNA content of the cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. A histogram of DNA content versus cell count is generated to visualize the cell cycle distribution.[7][8]
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Signaling Pathway of Caffeic Acid in HeLa Cells
Caffeic acid has been shown to induce apoptosis in HeLa cells through the mitochondrial pathway, which involves the modulation of the Bcl-2 family of proteins and the activation of caspases.[9] While the direct interaction of caffeic acid with the PI3K/Akt/mTOR pathway in HeLa cells is a subject of ongoing research, this pathway is a critical regulator of cell survival and proliferation and is often targeted by anticancer compounds.
Caption: Caffeic acid induces apoptosis via the mitochondrial pathway.
References
- 1. Synergistic effects of cisplatin-caffeic acid induces apoptosis in human cervical cancer cells via the mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Caffeic acid induces apoptosis in human cervical cancer cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of the Anticancer Effects of 2,5-Dimethoxycinnamic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential in vitro anticancer effects of 2,5-Dimethoxycinnamic acid against established chemotherapeutic agents. Due to the limited direct experimental data exclusively on this compound, this analysis incorporates findings from structurally analogous cinnamic acid derivatives and chalcones to infer its potential efficacy and mechanisms of action.
Comparative Cytotoxicity
The in vitro cytotoxic activity of this compound and its derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) values are presented below, alongside those of the conventional chemotherapeutic drugs, Doxorubicin and Cisplatin, for a comparative perspective across various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2-Methoxycinnamaldehyde (a related cinnamic acid derivative) | SK-Hep-1 | Hepatocellular Carcinoma | 25.72 | [1] |
| 2',4'-dihydroxy-6-methoxy-3,5-dimethylchalcone (a structurally similar chalcone) | MCF-7 | Breast Adenocarcinoma | 250 | [2][3] |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.5 - 1.5 | [4] |
| A549 | Lung Carcinoma | > 20 | [4] | |
| HeLa | Cervical Cancer | 2.9 | [4] | |
| Cisplatin | MCF-7 | Breast Adenocarcinoma | ~20 | [4] |
| A549 | Lung Carcinoma | ~10 | [4] | |
| HeLa | Cervical Cancer | ~5 | [4] |
Note: The IC50 values for this compound are inferred from structurally related compounds and may not be directly comparable to the values for Doxorubicin and Cisplatin due to variations in experimental conditions.
Mechanistic Insights: Signaling Pathways
Research suggests that cinnamic acid derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary pathways implicated are the PI3K/Akt and MAPK/ERK pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Structurally similar compounds to this compound have been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.
Caption: Proposed inhibition of the PI3K/Akt pathway by this compound.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell growth and division. Its dysregulation is also frequently observed in cancer. Cinnamic acid derivatives have been demonstrated to modulate this pathway, leading to cell cycle arrest and reduced proliferation.
Caption: Proposed modulation of the MAPK/ERK pathway by this compound.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed methodologies for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include untreated and vehicle-treated (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Workflow:
Caption: Workflow for cell cycle analysis by PI staining.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and expose them to this compound for the desired time.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
While direct and comprehensive in vitro data on the anticancer effects of this compound are still emerging, evidence from structurally related compounds suggests it holds promise as a potential anticancer agent. The available data points towards its ability to induce cytotoxicity, trigger apoptosis, and cause cell cycle arrest in various cancer cell lines, likely through the modulation of the PI3K/Akt and MAPK/ERK signaling pathways. Further direct comparative studies with established chemotherapeutic drugs are warranted to fully elucidate its therapeutic potential and validate its efficacy. The experimental protocols provided in this guide offer a standardized framework for conducting such validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis induced in MCF-7 human breast cancer cells by 2′,4′-dihydroxy-6-methoxy-3,5-dimethylchalcone isolated from Eugenia aquea Burm f. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis induced in MCF-7 human breast cancer cells by 2',4'-dihydroxy-6-methoxy-3,5-dimethylchalcone isolated from Eugenia aquea Burm f. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Stereochemical Confirmation of trans-2,5-Dimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for confirming the stereochemistry of trans-2,5-Dimethoxycinnamic acid. By presenting key experimental data from spectroscopic and crystallographic techniques, this document serves as a practical resource for the unambiguous structural elucidation of this and related cinnamic acid derivatives.
Introduction
Cinnamic acids and their derivatives are a class of organic compounds with significant applications in the pharmaceutical, flavor, and fragrance industries. The stereochemistry of the double bond in the acrylic acid side chain, designated as either trans (E) or cis (Z), plays a pivotal role in determining the molecule's physical, chemical, and biological properties. trans-2,5-Dimethoxycinnamic acid is the more thermodynamically stable and common isomer. This guide focuses on the experimental techniques used to confirm its trans configuration and differentiate it from its cis counterpart.
Data Presentation
Table 1: Comparative ¹H NMR Data of Cinnamic Acid Derivatives
¹H NMR spectroscopy is a powerful tool for determining the stereochemistry of the double bond in cinnamic acids. The key diagnostic parameter is the coupling constant (³J) between the two vinylic protons (Hα and Hβ). A larger coupling constant is characteristic of a trans relationship, while a smaller value indicates a cis configuration.[1][2][3]
| Compound | Isomer | Hα Chemical Shift (ppm) | Hβ Chemical Shift (ppm) | ³J (Hα-Hβ) Coupling Constant (Hz) |
| 2,5-Dimethoxycinnamic Acid (Predicted) | trans | ~6.4 | ~7.8 | ~16 |
| This compound (Predicted) | cis | ~5.8 | ~6.9 | ~12 |
| trans-Cinnamic Acid | trans | 6.43 | 7.83 | 16.0 |
| cis-Cinnamic Acid | cis | 5.95 | 6.95 | 12.5 |
| trans-Sinapinic Acid | trans | 6.47 | 7.55 | Not specified |
| cis-Sinapinic Acid | cis | 5.76 | 6.76 | 12.8[4] |
| Methyl p-hydroxy-trans-cinnamate | trans | 6.15 | Not specified | 15.9[1] |
| Methyl p-hydroxy-cis-cinnamate | cis | 5.66 | Not specified | 12.9[1] |
Table 2: Comparative ¹³C NMR Chemical Shifts of Cinnamic Acid Derivatives
While less definitive than ¹H NMR coupling constants for stereochemical assignment, ¹³C NMR chemical shifts can show subtle differences between trans and cis isomers. The chemical shifts of the carbons in the acrylic acid moiety (Cα, Cβ, and C=O) are of particular interest.
| Compound | Isomer | Cα (ppm) | Cβ (ppm) | C=O (ppm) |
| This compound (Predicted) | trans | ~118 | ~145 | ~172 |
| This compound (Predicted) | cis | ~117 | ~143 | ~171 |
| trans-Cinnamic Acid | trans | 117.8 | 145.1 | 172.4 |
| cis-Cinnamic Acid | cis | 118.5 | 143.6 | 170.8 |
| trans-p-Methoxycinnamic acid | trans | 115.7 | 144.5 | 167.8 |
Table 3: Comparative X-ray Crystallographic Data of Cinnamic Acid Derivatives
X-ray crystallography provides the most definitive confirmation of stereochemistry by determining the three-dimensional arrangement of atoms in a crystal. While specific data for trans-2,5-dimethoxycinnamic acid is not available, the data for trans-cinnamic acid and p-methoxycinnamic acid are presented for comparison.[5]
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| α-trans-Cinnamic Acid | Monoclinic | P2₁/n | 5.582 | 17.671 | 7.735 | 96.9 |
| p-Methoxycinnamic Acid | Triclinic | P-1 | 8.336 | 12.026 | 4.842 | 99.28 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on specific instrumentation and sample characteristics.
¹H and ¹³C NMR Spectroscopy
Objective: To determine the stereochemistry of the double bond by analyzing the chemical shifts and coupling constants of the vinylic protons.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the cinnamic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Ensure sufficient resolution to accurately determine coupling constants.
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to confirm the coupling between Hα and Hβ, and HSQC (Heteronuclear Single Quantum Coherence) to correlate the vinylic protons to their attached carbons.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, identify the two doublets corresponding to the vinylic protons (Hα and Hβ).
-
Measure the coupling constant (³J) between these two protons. A value of approximately 16 Hz is indicative of a trans configuration, while a value around 12 Hz suggests a cis configuration.
-
Assign the peaks in the ¹³C NMR spectrum with the aid of HSQC data and by comparison with data from similar compounds.
-
Single-Crystal X-ray Diffraction
Objective: To obtain an unambiguous three-dimensional structure of the molecule, confirming the trans geometry of the double bond.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system.
-
Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or other suitable techniques to determine the atomic positions.
-
Refine the structural model against the experimental data to obtain a final, accurate molecular structure.
-
-
Data Analysis:
-
Examine the refined structure to confirm the planar geometry of the double bond and the trans orientation of the substituents.
-
Analyze intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the crystal packing.
-
Mandatory Visualization
Experimental Workflow for Stereochemical Confirmation
The following diagram illustrates the logical workflow for confirming the stereochemistry of this compound.
Signaling Pathway for Spectroscopic Data Interpretation
The following diagram outlines the decision-making process based on the interpretation of spectroscopic data to assign the stereochemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Crystal structures of α-trans- and p-methoxy-cinnamic acids and their relation to thermal mesomorphism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 2,5-Dimethoxycinnamic Acid: Reproducibility and Robustness of Key Protocols
For researchers, scientists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. 2,5-Dimethoxycinnamic acid is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides an objective comparison of the two primary protocols for its synthesis: the Doebner-Knoevenagel condensation and the Perkin reaction. We will delve into their reproducibility, robustness, and provide detailed experimental data to inform your choice of synthetic route.
Data Presentation: A Quantitative Comparison
The selection of a synthesis protocol often hinges on key metrics such as yield, reaction time, and temperature. The following table summarizes the quantitative data for the Doebner-Knoevenagel condensation and the Perkin reaction for the synthesis of methoxy-substituted cinnamic acids. It is important to note that while direct comparative studies for this compound are limited, the data presented for analogous compounds provide a strong indication of the expected performance of each method.
| Parameter | Doebner-Knoevenagel Condensation | Perkin Reaction |
| Typical Yield | 87-98% (for 2,3-dimethoxycinnamic acid)[1] | ~73% (for 4-methoxycinnamic acid, microwave-assisted)[2] |
| Starting Materials | 2,5-Dimethoxybenzaldehyde, Malonic Acid | 2,5-Dimethoxybenzaldehyde, Acetic Anhydride |
| Catalyst/Reagent | Pyridine, Piperidine | Sodium Acetate or Potassium Acetate |
| Reaction Temperature | 80-115°C[1] | 180°C (conventional heating)[1] |
| Reaction Time | 4 hours[1] | 4-8 hours (conventional heating), 5 minutes (microwave-assisted)[2][3] |
| Key Robustness Considerations | Generally a clean reaction.[1] Side reactions like Michael addition can occur, especially with strong bases. | Sensitive to moisture.[1] High temperatures can lead to the formation of resinous byproducts.[1] |
Experimental Protocols
Below are detailed methodologies for the two primary synthesis routes for producing this compound.
Protocol 1: Doebner-Knoevenagel Condensation
This method is generally favored for its milder conditions and higher yields. The following protocol is adapted from the synthesis of 2,3-dimethoxycinnamic acid.[1]
Materials:
-
2,5-Dimethoxybenzaldehyde (1 mole)
-
Malonic Acid (2 moles)[1]
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a thermometer, dissolve the malonic acid in pyridine with gentle warming.
-
Add 2,5-dimethoxybenzaldehyde to the solution.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to 80-85°C for 1 hour, and then increase the temperature to reflux (around 109-115°C) for an additional 3 hours.[1]
-
After cooling, pour the reaction mixture into cold water.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the crude product.
-
Filter the crude product and wash it with cold water.
-
For purification, dissolve the crude acid in an aqueous solution of sodium hydroxide and filter to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to re-precipitate the this compound.
-
Filter the purified product, wash with cold water, and dry.
Protocol 2: Perkin Reaction
The Perkin reaction is a classic method for the synthesis of cinnamic acids, though it often requires more forcing conditions. A microwave-assisted variation can significantly reduce the reaction time.[2][3]
Materials:
-
2,5-Dimethoxybenzaldehyde (1 mole)
-
Acetic Anhydride (2 moles)
-
Anhydrous Sodium Acetate (0.7 moles)
-
Sodium Carbonate Solution
-
Concentrated Hydrochloric Acid
Procedure (Conventional Heating):
-
In a round-bottom flask fitted with an air condenser, combine 2,5-dimethoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate.
-
Heat the mixture in an oil bath at approximately 180°C for 4-8 hours.
-
While still hot, carefully pour the reaction mixture into water.
-
Add a saturated solution of sodium carbonate to neutralize the mixture and dissolve the product as its sodium salt.
-
Remove any unreacted aldehyde by steam distillation or extraction with a suitable organic solvent.
-
Cool the remaining aqueous solution and acidify with concentrated hydrochloric acid to precipitate the this compound.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Mandatory Visualizations
To further clarify the synthetic pathways and experimental workflows, the following diagrams have been generated.
Caption: Workflow for the Doebner-Knoevenagel synthesis of this compound.
Caption: Workflow for the Perkin reaction synthesis of this compound.
Conclusion
Based on the available data, the Doebner-Knoevenagel condensation appears to be the more robust and reproducible method for the synthesis of this compound. It generally proceeds under milder conditions and offers significantly higher yields compared to the traditional Perkin reaction. The main drawback of the Perkin reaction is the requirement for high temperatures, which can lead to the formation of undesirable byproducts and lower overall yields.[1] However, the development of microwave-assisted Perkin reactions has mitigated some of these issues by drastically reducing reaction times and improving yields.[2][3]
For researchers prioritizing high yield and purity with more moderate reaction conditions, the Doebner-Knoevenagel condensation is the recommended protocol. For those with access to microwave reactors who require rapid synthesis, the microwave-assisted Perkin reaction presents a viable alternative. As with any synthetic procedure, optimization of reaction conditions for the specific laboratory setup is recommended to achieve the best results.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,5-Dimethoxycinnamic Acid
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2,5-Dimethoxycinnamic acid is crucial for pharmacokinetic studies, quality control, and various research applications. The selection of a suitable analytical method requires careful consideration of factors such as sensitivity, selectivity, and the nature of the sample matrix. This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by typical performance data and detailed methodologies to aid in the selection and cross-validation of these methods.
Comparative Analysis of Method Performance
The choice of an analytical method is a critical decision that directly influences the quality and reliability of experimental results. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of cinnamic acid derivatives. This data provides a baseline for what can be expected when developing and validating a method for this compound.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.99[1] | > 0.99[1] | Good linearity, often requires derivatization[1] |
| Limit of Detection (LOD) | ~0.1 - 10 ng/mL | ~0.01 - 1 ng/mL[1] | ~0.1 - 1 ng/mL[2] |
| Limit of Quantitation (LOQ) | ~0.5 - 30 ng/mL | ~0.05 - 5 ng/mL[1] | ~0.5 - 5 ng/mL[2] |
| Accuracy (% Recovery) | 95 - 105%[2] | 90 - 110%[2] | 90 - 110%[2] |
| Precision (%RSD) | < 5%[3] | < 15%[4] | < 15%[4] |
Note: The data presented in this table is based on validation studies of analogous phenolic compounds and serves as a general comparison. Actual performance may vary depending on the specific experimental conditions and sample matrix.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable results. Below are typical methodologies for the analysis of cinnamic acid derivatives using HPLC-UV, LC-MS/MS, and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of phenolic compounds due to its simplicity and robustness.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector, autosampler, and data acquisition software.
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[5]
-
Mobile Phase : A gradient elution is typically employed using a mixture of an acidified aqueous phase (e.g., 0.1% formic or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5]
-
Flow Rate : A typical flow rate is 1.0 mL/min.[5]
-
Detection : UV detection is performed at the wavelength of maximum absorbance for the analyte, which for cinnamic acid derivatives is often in the range of 280-320 nm.
-
-
Sample Preparation : Samples are typically dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of compounds in complex biological matrices.[6]
-
Instrumentation : An HPLC or UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 or similar column is used.
-
Mobile Phase : Similar to HPLC-UV, a gradient of acidified water and an organic solvent is used. Volatile buffers like ammonium formate or acetate are preferred for MS compatibility.
-
Flow Rate : Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : ESI in either positive or negative ion mode, depending on the analyte's properties.
-
Scan Mode : Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[6]
-
-
Sample Preparation : May involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove matrix interferences.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Derivatization : A necessary step to increase the volatility of the analyte. Silylation is a common derivatization technique for carboxylic acids and hydroxyl groups.
-
Chromatographic Conditions :
-
Column : A non-polar capillary column (e.g., DB-5ms) is often used.[2]
-
Carrier Gas : Helium is typically used as the carrier gas.[2]
-
Injector and Oven Temperatures : The injector temperature is set to ensure rapid volatilization of the sample, and an oven temperature program is used to separate the analytes.[2]
-
-
Mass Spectrometry Conditions :
-
Sample Preparation : Involves extraction of the analyte from the sample matrix, followed by the derivatization step before injection.
Cross-Validation Workflow
The cross-validation of analytical methods is essential to ensure that different methods provide comparable and reliable results. A logical workflow for this process is depicted below.
Caption: A logical workflow for the cross-validation of analytical methods.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is dependent on the specific requirements of the study. HPLC-UV offers a cost-effective and robust solution for routine analysis where high sensitivity is not paramount. GC-MS, with a derivatization step, can also provide accurate quantification. For analyses requiring the highest sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice.[6]
A thorough cross-validation, following a structured workflow and adhering to international guidelines, is essential when multiple analytical methods are employed.[8][9] This ensures the consistency and reliability of the data generated, which is fundamental for successful research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. public.pensoft.net [public.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
Navigating the Disposal of 2,5-Dimethoxycinnamic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 2,5-Dimethoxycinnamic acid, ensuring compliance and minimizing environmental impact. Due to a lack of specific disposal data for this compound, the following procedures are based on safety data sheets for closely related isomers and cinnamic acid derivatives. It is imperative to consult with your institution's environmental health and safety (EHS) department and a licensed waste disposal company to ensure adherence to local, state, and federal regulations.
Hazard and Exposure Data
While specific quantitative data for this compound is limited, the following table summarizes key information extrapolated from safety data sheets of similar compounds. This information is intended to provide a general safety overview and should be used with caution.
| Parameter | Value/Information | Source Compound(s) |
| GHS Hazard Statements | Causes serious eye irritation. Harmful to aquatic life. | trans-Cinnamic acid[1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P273: Avoid release to the environment. P280: Wear eye protection/face protection. P501: Dispose of contents/container to an approved waste disposal plant. | trans-Cinnamic acid[1] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical resistant gloves (e.g., nitrile rubber), lab coat. | General laboratory practice |
| First Aid Measures | Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. Skin Contact: Wash with plenty of soap and water. Inhalation: Move person into fresh air. Ingestion: Rinse mouth. Consult a physician. | 3,4-Dimethoxycinnamic acid, trans-Cinnamic acid[1][2] |
Experimental Protocols for Disposal
The proper disposal of this compound, as with many laboratory chemicals, involves a multi-step process focused on containment, waste stream segregation, and professional disposal.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound for disposal, ensure you are wearing the appropriate PPE as outlined in the table above. All handling of the solid material or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect un- or contaminated solid this compound in a clearly labeled, sealed container. The container should be compatible with the chemical and appropriately marked as hazardous waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should also be collected in a designated hazardous waste container.
-
Liquid Waste: If this compound is in a solvent, the entire solution should be treated as hazardous waste. Do not dispose of it down the drain. Collect it in a sealed, labeled container that is appropriate for the solvent used.
Step 3: Storage Pending Disposal
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Ensure the storage area is in compliance with all institutional and regulatory requirements.
Step 4: Professional Disposal
The final and most critical step is the disposal of the collected waste through a licensed and approved waste disposal company.[1][2][3] Provide the disposal company with a complete and accurate description of the waste, including a copy of the safety data sheet if available. Never attempt to incinerate or landfill chemical waste on your own.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a safer research environment and protecting our planet.
References
Essential Safety and Logistics for Handling 2,5-Dimethoxycinnamic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 2,5-Dimethoxycinnamic acid. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe handling of this substance.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[1] | To prevent eye contact which can cause serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing.[1] | To avoid skin contact which can lead to irritation. |
| Respiratory Protection | NIOSH/MSHA approved respirator.[1] | To be used when there is a risk of inhaling dust, especially in poorly ventilated areas. |
Facilities that store or use this material should be equipped with an eyewash station and a safety shower.[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value |
| Appearance | Off-white powder[1] |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol [2] |
| Water Solubility | Slightly soluble |
Note: Occupational exposure limits for this compound have not been established.
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and ensure a safe laboratory environment.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][3]
Step 2: Preparation and Weighing
-
Ventilation: Conduct all handling and weighing operations in a well-ventilated area, preferably within a chemical fume hood, to control airborne levels.[1]
-
PPE: Don all required personal protective equipment as outlined in the table above.
-
Dust Control: Handle the powder carefully to minimize dust generation.[1] Use a spatula for transferring the solid.
Step 3: Experimental Use
-
Containment: Use appropriate laboratory glassware and equipment to contain the chemical during the experiment.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[1]
-
Emergency Preparedness: Keep a spill kit readily accessible. Be familiar with the location and operation of the nearest eyewash station and safety shower.
Step 4: Post-Experiment and Decontamination
-
Cleaning: Clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items properly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Chemical Waste: Collect any unused or waste this compound in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing paper, should be considered chemical waste.
-
No Mixing: Do not mix this compound waste with other incompatible waste streams.
Disposal Procedure
-
Licensed Disposal Vendor: All chemical waste must be disposed of through a licensed and approved waste disposal contractor.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.
-
Container Management: Handle uncleaned, empty containers as you would the product itself.
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of procedures for the safe handling of this compound.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
